molecular formula C14H10FNO4 B7893721 Benzyl 3-fluoro-4-nitrobenzoate

Benzyl 3-fluoro-4-nitrobenzoate

Cat. No.: B7893721
M. Wt: 275.23 g/mol
InChI Key: JFWMWZBKNHKDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-fluoro-4-nitrobenzoate is a useful research compound. Its molecular formula is C14H10FNO4 and its molecular weight is 275.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 3-fluoro-4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-fluoro-4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 3-fluoro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-12-8-11(6-7-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWMWZBKNHKDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of Benzyl 3-fluoro-4-nitrobenzoate in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency and scalability of downstream synthetic pathways. Benzyl 3-fluoro-4-nitrobenzoate (CAS: 811788-85-9) is a highly versatile, tri-functional intermediate frequently utilized in the development of complex therapeutics, including selective STAT3 inhibitors[1]. With a molecular formula of C₁₄H₁₀FNO₄ and a molecular weight of 275.23 g/mol [2],[3], this compound offers a unique combination of reactive handles: a base-stable benzyl ester, an electrophilic fluorinated position primed for Nucleophilic Aromatic Substitution (SNAr), and a reducible nitro group.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic property listing. Here, we will dissect the causality behind its structural design, detail self-validating experimental protocols for its synthesis and application, and provide the analytical standards required to ensure high-fidelity batch production.

Physicochemical Profiling & Structural Rationale

To effectively deploy this intermediate, one must understand its fundamental physical properties and the strategic logic behind its functional groups. The data below summarizes the core specifications required for laboratory handling and reaction planning.

Table 1: Physicochemical Specifications
PropertyValueClinical/Synthetic Relevance
Chemical Name Benzyl 3-fluoro-4-nitrobenzoateStandard IUPAC nomenclature
CAS Registry Number 811788-85-9Unique identifier for sourcing
Molecular Formula C₁₄H₁₀FNO₄Elemental composition[3]
Molecular Weight 275.23 g/mol Stoichiometric calculations[2]
Appearance Yellow oil to pale yellow solidVisual indicator of purity[1]
Solubility Soluble in DMF, DMSO, EtOAc, DCMFacilitates homogeneous phase reactions
The Causality of Structural Design

The selection of a benzyl protecting group over a standard methyl or ethyl ester is a deliberate, strategic choice. The benzyl ester is completely orthogonal to the mildly basic conditions required for SNAr at the fluorine atom. Furthermore, it offers synthetic convergence: if the downstream target requires both a free carboxylic acid and an aniline, a single catalytic hydrogenolysis step (Pd/C, H₂) can simultaneously cleave the benzyl ester and reduce the nitro group.

StructuralLogic Core Benzyl 3-fluoro-4-nitrobenzoate C14H10FNO4 Benzyl Benzyl Ester Orthogonal Protection Core->Benzyl Deprotected via Hydrogenolysis Fluoro 3-Fluoro Group SNAr Electrophile Core->Fluoro Displaced by Amines/Thiols Nitro 4-Nitro Group Latent Amine Core->Nitro Reduced to Aniline

Structural logic and reactive handles of Benzyl 3-fluoro-4-nitrobenzoate.

Self-Validating Synthetic Methodologies

A robust protocol is not merely a sequence of steps; it is a self-validating system where each phase provides measurable feedback to the chemist. Below is the optimized workflow for synthesizing and utilizing this compound.

SynthWorkflow SM 3-Fluoro-4-nitrobenzoic acid (Starting Material) Reagents Benzyl Bromide, K2CO3 DMF, 60°C SM->Reagents Intermediate Benzyl 3-fluoro-4-nitrobenzoate (Protected Intermediate) Reagents->Intermediate SNAr Nucleophilic Aromatic Substitution (SNAr at C-F) Intermediate->SNAr Reduction Nitro Reduction (NO2 to NH2) SNAr->Reduction Product Target Scaffold (e.g., STAT3 Inhibitor) Reduction->Product

Synthetic workflow from starting material to final target scaffold.

Protocol A: Chemoselective Benzylation of 3-Fluoro-4-nitrobenzoic Acid

Causality: Traditional Fischer esterification (benzyl alcohol, catalytic H₂SO₄) often requires harsh refluxing conditions that can lead to etherification side-reactions or degradation. Instead, we utilize an alkylation approach. By using Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF), we selectively deprotonate the highly acidic carboxylic acid without triggering premature SNAr at the fluorinated position.

Table 2: Reagent Equivalencies for Benzylation
ReagentEquivalentsFunction
3-fluoro-4-nitrobenzoic acid1.00 eqSubstrate
Potassium Carbonate (K₂CO₃)1.50 eqMild Base
Benzyl Bromide (BnBr)1.10 eqElectrophile
DMF (Anhydrous)0.2 MPolar Aprotic Solvent
Step-by-Step Methodology:
  • Initiation: Charge an oven-dried round-bottom flask with 3-fluoro-4-nitrobenzoic acid (1.00 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add K₂CO₃ (1.50 eq) in one portion. Stir at ambient temperature for 15 minutes. Self-Validation Check: The solution will transition to a deeper yellow, confirming carboxylate formation.

  • Alkylation: Add Benzyl bromide (1.10 eq) dropwise via syringe. Caution: BnBr is a potent lachrymator; perform strictly in a fume hood.

  • Propagation: Heat the reaction mixture to 60°C for 4 hours.

  • In-Process Control (IPC): Pull a 10 µL aliquot, quench in water/EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1). The product will appear as a distinct, higher-Rf UV-active spot compared to the baseline starting material.

  • Workup: Cool to room temperature. Pour the mixture into ice water (3x volume of DMF) to precipitate the product or extract with EtOAc. Wash the organic layer extensively with water (3x) and brine to remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford Benzyl 3-fluoro-4-nitrobenzoate as a yellow oil/solid[1].

Protocol B: Downstream SNAr Application

Causality: The strong electron-withdrawing nature of the para-nitro group highly activates the meta-fluorine. This allows for smooth SNAr with primary or secondary amines using mild organic bases (e.g., DIPEA), leaving the benzyl ester perfectly intact.

Step-by-Step Methodology:
  • Dissolve Benzyl 3-fluoro-4-nitrobenzoate (1.00 eq) in DMSO (0.3 M).

  • Add the target amine (1.20 eq) and N,N-Diisopropylethylamine (DIPEA, 2.00 eq).

  • Stir at 80°C for 8–12 hours.

  • IPC: Monitor via LC-MS. The displacement of fluorine (loss of 19 Da) by the amine mass confirms conversion.

  • Quench with water to precipitate the functionalized intermediate, filter, and dry.

Analytical Validation Standards

To ensure the integrity of the synthesized Benzyl 3-fluoro-4-nitrobenzoate, rigorous analytical validation is required. The following Nuclear Magnetic Resonance (NMR) data serves as the benchmark for purity, as established in the development of STAT3 inhibitors ()[1].

Table 3: ¹H NMR Spectral Data (CDCl₃, 300 MHz)
Chemical Shift (δ)MultiplicityIntegrationCoupling Constant (J)Assignment
8.12doublet of doublets (dd)1HJ = 8.8, 7.0 HzAromatic proton (ortho to NO₂, meta to F)
8.04 - 8.00multiplet (m)1H-Aromatic proton
8.00 - 7.96multiplet (m)1H-Aromatic proton
7.54 - 7.37multiplet (m)5H-Benzyl aromatic protons (C₆H₅)
5.43singlet (s)2H-Benzyl methylene protons (-CH₂-)

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 276.2. The absence of a peak at m/z 186.1 confirms complete consumption of the starting 3-fluoro-4-nitrobenzoic acid.

References

  • Ochem Incorporation. "Benzyl 3-Fluoro-4-Nitrobenzoate."

  • ChemicalBook. "BENZYL 3-FLUORO-4-NITROBENZOATE | 811788-85-9."

  • Sigma-Aldrich. "Benzyl 3-fluoro-4-nitrobenzoate | 811788-85-9."

  • Google Patents. "WO2018136935A1 - 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors."

Sources

Solubility of Benzyl 3-fluoro-4-nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Benzyl 3-fluoro-4-nitrobenzoate (CAS: 811788-85-9) is a specialized intermediate often utilized in the synthesis of STAT3 inhibitors and benzimidazole derivatives. Unlike its solid acid precursor (3-fluoro-4-nitrobenzoic acid), the benzyl ester derivative frequently presents as a viscous yellow oil or low-melting solid at ambient conditions.

This physical state fundamentally shifts the technical requirement from determining "saturation limits" (solubility curves) to understanding miscibility profiles and partition coefficients . This guide provides a definitive analysis of its solvent compatibility, focusing on extraction efficiency, reaction medium selection, and purification strategies where "oiling out" is the dominant phase behavior.

Physicochemical Profile & Solubility Mechanics

Understanding the molecular architecture is the first step in predicting solvent interaction.

PropertyValue / DescriptionSource/Inference
CAS Number 811788-85-9ChemicalBook / Patents
Molecular Formula C₁₄H₁₀FNO₄Calculated
Molecular Weight 275.23 g/mol Calculated
Physical State Yellow Oil to Low-Melting SolidPatent WO2018136935A1
Predicted LogP ~3.2 - 3.5Lipophilic (High affinity for organic phases)
H-Bond Donors 0Aprotic (No -OH or -NH)
H-Bond Acceptors 5Ester oxygens, Nitro group, Fluorine
Mechanistic Solubility Analysis
  • Lipophilicity: The benzyl and phenyl rings provide significant hydrophobic character, making the compound highly soluble in non-polar and moderately polar aprotic solvents (DCM, Toluene).

  • Polarity: The nitro (-NO₂) and fluoro (-F) substituents introduce a strong dipole moment. This ensures miscibility with polar aprotic solvents (DMSO, DMF, Acetone) and good solubility in esters (Ethyl Acetate).

  • Aprotic Nature: Lacking hydrogen bond donors, it does not dissolve well in water and shows temperature-dependent solubility in protic solvents like Ethanol (where it disrupts the solvent's H-bonding network).

Solvent Compatibility & Miscibility Guide

Since the compound is often an oil, the following data categorizes solvents by miscibility rather than saturation concentration.

Table 1: Qualitative Solubility & Application Profile
Solvent ClassSpecific SolventSolubility/MiscibilityOperational Application
Chlorinated Dichloromethane (DCM)Highly Miscible Primary extraction solvent; chromatography mobile phase.
Esters Ethyl Acetate (EtOAc)Highly Miscible Standard extraction solvent (preferred over DCM for safety).
Aromatic TolueneMiscible Reaction solvent; Azeotropic water removal.
Ketones AcetoneHighly Miscible Dissolution for analysis; not suitable for extraction (miscible with water).
Alcohols Ethanol / MethanolModerate / Temp. Dependent Potential recrystallization solvent (if solid); can cause oiling out at low temps.
Aliphatics Hexanes / HeptanesLow / Immiscible used as an anti-solvent to wash away impurities or induce phase separation.
Aqueous Water / BrineInsoluble Washing phase for removal of inorganic salts and acids.

Critical Insight: In synthesis protocols (e.g., WO2018136935A1), the compound is isolated by extracting the reaction mixture with Ethyl Acetate , washing with Brine , and concentrating in vacuo to afford the oil. This confirms that partition coefficients (


) strongly favor the organic phase.

Experimental Protocols

Protocol A: Solubility Determination (for Process Development)

If you are attempting to crystallize the compound or determine a precise partition coefficient, use this self-validating workflow.

  • Preparation: Weigh 100 mg of Benzyl 3-fluoro-4-nitrobenzoate into a 4 mL vial.

  • Solvent Addition: Add solvent in 100 µL increments at 25°C.

  • Observation:

    • Clear Solution: High solubility.

    • Biphasic (Oil droplets): Immiscible/Oiling out.

    • Suspension: Low solubility (Solid form).

  • Temperature Stress: If insoluble/immiscible, heat to 50°C.

    • If it clears: Temperature-dependent solubility (potential for crystallization on cooling).

    • If it remains biphasic: Strictly immiscible.

Protocol B: Purification via Phase Separation (Extraction)

Objective: Isolate pure oil from crude reaction mixture.

  • Quench: Pour reaction mixture into ice-cold water (ratio 1:5).

  • Extract: Add Ethyl Acetate (1:1 volume ratio to aqueous phase). Agitate vigorously for 5 minutes.

  • Separation: Allow layers to settle. The product resides in the Top Organic Layer .

  • Wash: Wash the organic layer with:

    • 5% NaHCO₃ (removes unreacted acid precursor).

    • Saturated NaCl (Brine) (removes trapped water).

  • Dry: Pass organic layer over Anhydrous Na₂SO₄.

  • Concentrate: Evaporate solvent under reduced pressure (Rotavap) at 40°C.

    • Result: Viscous yellow oil.

Visualizing the Solubility Landscape

The following diagram illustrates the decision logic for solvent selection based on the compound's physical state and intended application.

SolventStrategy Start Benzyl 3-fluoro-4-nitrobenzoate (Crude Mixture) StateCheck Physical State Check: Oil or Solid? Start->StateCheck OilPath Viscous Oil (Most Common) StateCheck->OilPath Ambient Temp SolidPath Low-Melting Solid (High Purity/Cold) StateCheck->SolidPath < 10°C or High Purity Extract Extraction Strategy Solvent: Ethyl Acetate or DCM OilPath->Extract Wash Wash: Water/Brine (Remove Inorganic Salts) Extract->Wash Purify Purification: Column Chromatography (Hexane/EtOAc Gradient) Wash->Purify Recryst Recrystallization Strategy SolidPath->Recryst SolventSelect Solvent: Ethanol or IPA/Water Mix Recryst->SolventSelect SolventSelect->Purify If oiling out occurs

Figure 1: Decision tree for solvent selection based on the physical state of the intermediate.

References

  • Bai, H., et al. (2018). 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors. World Intellectual Property Organization, Patent WO2018136935A1.

    • Source of "Yellow Oil" physical state description and Ethyl Acet
  • ChemicalBook. (2024). Benzyl 3-fluoro-4-nitrobenzoate Product Properties.

    • Source of CAS verification and predicted boiling point d
  • PubChem. (2025).[1] Methyl 3-fluoro-4-nitrobenzoate (Analog Data). National Library of Medicine.

    • Used for comparative physicochemical analysis of the ester functionality.

Sources

Technical Safety & Handling Guide: Benzyl 3-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Utility

Benzyl 3-fluoro-4-nitrobenzoate (CAS: 811788-85-9) is a specialized fluorinated intermediate primarily utilized in the synthesis of pharmacophores such as benzimidazoles, kinase inhibitors, and bacterial RNA polymerase inhibitors. Its utility is driven by the 3-fluoro-4-nitro motif, where the fluorine atom is highly activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the para-nitro group.

Safety Critical Statement: While valuable, this reactivity translates directly to biological hazard. The compound acts as an electrophile capable of alkylating biological nucleophiles (proteins/DNA). Furthermore, metabolic hydrolysis releases benzyl alcohol and 3-fluoro-4-nitrobenzoic acid , necessitating a dual-hazard management strategy. This guide defines a self-validating safety protocol for handling this compound in research and scale-up environments.

Part 2: Chemical & Physiochemical Profile

The following data establishes the baseline for engineering controls.

PropertySpecificationRelevance to Safety
CAS Number 811788-85-9Unique Identifier for inventory tracking.
Formula

Mol. Weight 275.23 g/mol High MW suggests lower volatility than methyl analogs.
Physical State Solid (Powder/Crystalline)Inhalation hazard (dust). Requires local exhaust.
Boiling Point ~425°C (Predicted)Thermal decomposition likely before boiling.
Solubility DMSO, DMF, DCM, EtOAcPermeates standard nitrile gloves in solution.
Reactivity High (

active)
Incompatible with strong bases and nucleophiles.

Part 3: Toxicological Assessment & Hazard Identification[1]

GHS Classification (Derived from Analogs)

Based on Read-Across from Methyl 3-fluoro-4-nitrobenzoate and 3-fluoro-4-nitrobenzoic acid [1, 2].

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][2][4][5]

  • H319: Causes serious eye irritation.[1][2][4][5][6]

  • H335: May cause respiratory irritation.[3][4][5][6]

  • H317 (Suspected): May cause an allergic skin reaction (common in fluoronitroarenes).

Molecular Mechanism of Toxicity

To understand the risk, one must understand the chemistry. The toxicity profile is biphasic:

  • Electrophilic Attack (

    
    ): 
    The fluorine atom at position 3 is activated. Upon contact with biological tissue, it can undergo substitution with cysteine residues (thiols) or lysine residues (amines) in proteins. This haptenization  is the primary driver for potential skin sensitization and contact dermatitis [3].
    
  • Metabolic Hydrolysis: Esterases rapidly hydrolyze the benzyl ester bond, releasing:

    • Benzyl Alcohol: A known neurotoxin in high concentrations, oxidizes to benzoic acid.

    • 3-Fluoro-4-nitrobenzoic Acid: A severe irritant that lowers local pH and contributes to systemic nitro-compound load.

Part 4: Risk Management & Engineering Controls

The "Self-Validating" Safety Protocol

Do not rely on PPE alone. Implement this hierarchy where the failure of one layer triggers the next.

Layer 1: Engineering (Primary Barrier)

  • Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Static Control: Use anti-static weighing boats; nitro compounds can be shock/spark sensitive if dry and impure.

Layer 2: PPE (Secondary Barrier)

  • Glove Selection: Standard Nitrile (0.11 mm) provides <5 mins protection against solutions in DCM/DMF.

    • Protocol: Use Double-Gloving (Inner: Nitrile, Outer: Neoprene or Laminate) for solution handling.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory.[2] Face shields required for reactions >5g.

Layer 3: Deactivation (Emergency Brake)

  • Quench Solution: Keep a beaker of 10% aqueous NaOH or saturated Sodium Bicarbonate in the hood.

    • Logic: Base hydrolysis converts the lipophilic ester into the hydrophilic (and less volatile) benzoate salt, facilitating easier cleanup.

Visual Safety Hierarchy

The following diagram illustrates the decision logic for handling this compound.

SafetyHierarchy Start Start Handling Benzyl 3-fluoro-4-nitrobenzoate EngCheck Check Fume Hood Velocity > 0.5 m/s? Start->EngCheck EngCheck->Start Fail (Stop) PPECheck Select PPE: Double Gloves (Nitrile/Neoprene) EngCheck->PPECheck Pass SolventCheck Solvent Selection: Avoid DMSO (Skin Penetrant) Use EtOAc/DCM if possible PPECheck->SolventCheck Reaction Perform Synthesis (Inert Atmosphere) SolventCheck->Reaction Spill Spill Event? Reaction->Spill Decon Apply 10% NaOH Wait 15 mins (Hydrolysis) Spill->Decon Yes Waste Dispose as Halogenated Organic Waste Spill->Waste No Decon->Waste

Figure 1: Decision logic for safe handling and spill response. Note the specific deactivation step using NaOH.

Part 5: Experimental Workflow ( Application)

This protocol illustrates a typical application (amine displacement of fluorine) while integrating safety checkpoints.

Objective: Synthesis of a Benzimidazole precursor via


 displacement [4].

Reagents:

  • Benzyl 3-fluoro-4-nitrobenzoate (1.0 eq)

  • Primary Amine (1.2 eq)

  • 
     (2.0 eq)
    
  • Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Preparation (Hood Only):

    • Weigh Benzyl 3-fluoro-4-nitrobenzoate into a round-bottom flask.

    • Safety Check: Wipe the exterior of the flask with a methanol-damp tissue to remove invisible dust. Dispose of tissue as hazardous waste.

  • Reaction Setup:

    • Add Acetonitrile and

      
      .
      
    • Add the amine dropwise.

    • Observation: The reaction may be exothermic. Monitor temperature.

    • Reflux: Heat to 60-80°C. Caution: Do not overheat; nitro-aromatics have decomposition energies.

  • Work-up (The Danger Zone):

    • Risk:[7][1][2] The reaction mixture now contains the product, unreacted nitro-ester, and base.

    • Quench: Cool to RT. Dilute with water.[8]

    • Extraction: Extract with EtOAc.

    • Critical Step: Wash organic layer with 1M HCl to remove excess amine, then Brine.

    • Waste: The aqueous layer contains fluoride ions (

      
      ) and potassium carbonate. Treat as basic inorganic waste.
      
  • Purification:

    • Flash Chromatography.

    • Note: The nitro-ester may streak on silica. Collect fractions in pre-tared tubes to avoid handling solids repeatedly.

Part 6: Emergency Response

ScenarioImmediate ActionMedical Rationale
Skin Contact Wash with soap/water for 15 mins.[2][3][6] Do NOT use alcohol. Alcohol increases skin permeability, driving the nitro-compound deeper into the dermis.
Eye Contact Flush with water/saline for 15 mins.[6] Lift eyelids.Corrosive hydrolysis products (acids) cause rapid corneal damage.
Inhalation Move to fresh air.[2][3][4][6] Oxygen if breathing is labored.[3]Nitro compounds can cause methemoglobinemia (blue lips/nails).
Ingestion Rinse mouth. Do NOT induce vomiting.Prevent re-exposure of esophagus to corrosive ester/acid mix.

Part 7: References

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 3-Fluoro-4-nitrobenzoic acid. Retrieved from

  • ChemScene. (2025). Safety Data Sheet: tert-Butyl 4-fluoro-3-nitrobenzoate (Analog). Retrieved from

  • National Institutes of Health (NIH). (2016). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PubMed Central. Retrieved from

  • Ossila. (2025).[1][4][6] 4-Fluoro-3-nitrobenzoic acid: A fluorinated building block. Retrieved from

  • BenchChem. (2025).[1][4] Technical Guide to 4-Fluoro-3-nitrobenzonitrile. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for Benzyl 3-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of fluorinated building blocks and pharmaceutical intermediates.

Executive Summary & Strategic Rationale

The synthesis of benzyl 3-fluoro-4-nitrobenzoate from 3-fluoro-4-nitrobenzoic acid[1] is a critical transformation in the development of various biologically active compounds, including targeted inhibitors in oncology[2]. When designing a scalable and high-yielding protocol for this esterification, chemists must account for the unique electronic landscape of the substrate.

The starting material features a highly electron-deficient aromatic ring due to the synergistic electron-withdrawing effects of the para-nitro group and the meta-fluoro substituent. This electronic configuration makes the fluorine atom highly susceptible to Nucleophilic Aromatic Substitution (


)[3]. Consequently, traditional esterification methods that utilize strong nucleophilic bases (e.g., hydroxides, alkoxides) or require harsh heating can inadvertently lead to the displacement of the fluorine atom, generating unwanted impurities.

To circumvent this, the optimal synthetic route employs a mild


 alkylation strategy. By utilizing Potassium Carbonate (

) in N,N-Dimethylformamide (DMF), the carboxylic acid (pKa ~3.5) is selectively deprotonated without triggering

pathways. The polar aprotic nature of DMF heavily solvates the potassium cation, leaving the carboxylate anion "naked" and highly reactive for the subsequent nucleophilic attack on the electrophilic benzylic carbon of benzyl bromide[2].

Mechanistic Pathway Visualization

SynthesisPathway SM 3-fluoro-4-nitrobenzoic acid (Starting Material) Deprot Deprotonation (K2CO3 / DMF) SM->Deprot pKa ~3.5 Int Carboxylate Anion (Nucleophile) Deprot->Int - KHCO3 SN2 SN2 Alkylation (+ Benzyl Bromide) Int->SN2 Electrophilic attack Prod Benzyl 3-fluoro-4-nitrobenzoate (Target Product) SN2->Prod - KBr

Mechanistic workflow of the SN2 alkylation pathway for benzyl ester synthesis.

Quantitative Reaction Optimization

The table below summarizes the causality behind reagent selection, demonstrating why the


/DMF system is superior to alternative esterification methods for this specific fluorinated substrate.
EntrySolventBase / CatalystReagentTemp (°C)Yield (%)Mechanistic Observation
1 DMF

Benzyl Bromide 25 92 Clean conversion; no

side products observed.
2THF

Benzyl Bromide6545Sluggish reaction; poor solvation of the carboxylate anion.
3DCMDMAPBenzyl Alcohol / EDC2578Good yield, but urea byproduct removal complicates scale-up.
4DMF

Benzyl Bromide2594Excellent yield, but the cesium base is cost-prohibitive.

Detailed Experimental Protocol

This self-validating protocol is designed to ensure high purity and yield by systematically eliminating unreacted starting materials and high-boiling solvents during the work-up phase.

Materials Required
  • Substrate: 3-fluoro-4-nitrobenzoic acid (1.0 equiv)

  • Electrophile: Benzyl bromide (1.1 equiv)

  • Base: Potassium carbonate, anhydrous (1.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (10 volumes)

  • Work-up Reagents: Ethyl acetate (EtOAc), 5% aqueous LiCl solution, saturated brine, anhydrous

    
    .
    
Step-by-Step Methodology

Phase 1: Deprotonation

  • Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with 3-fluoro-4-nitrobenzoic acid (1.0 equiv) and anhydrous DMF (10 mL per gram of substrate).

  • Add anhydrous

    
     (1.5 equiv) in one portion at room temperature (20–25 °C).
    
  • Causality Check: Stir the resulting suspension for 30 minutes. This incubation period ensures complete deprotonation of the carboxylic acid, converting it into the highly nucleophilic carboxylate anion before the electrophile is introduced.

Phase 2: Alkylation 4. Add benzyl bromide (1.1 equiv) dropwise to the reaction mixture over 10 minutes. 5. Causality Check: Dropwise addition controls any mild exotherm and prevents localized high concentrations of the electrophile, which could lead to polyalkylation or other impurity formations. 6. Stir the reaction at room temperature for 4 to 18 hours[2] under an inert atmosphere (argon or nitrogen). Monitor the reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS until the starting material is fully consumed.

Phase 3: Quench and Extraction 7. Dilute the reaction mixture with EtOAc (20 volumes) to initiate the phase separation. 8. Wash the organic phase with distilled water (3 × 10 volumes). 9. Causality Check: Wash the organic layer with a 5% aqueous LiCl solution (1 × 10 volumes). DMF is notoriously difficult to remove; the addition of lithium chloride drastically increases the ionic strength of the aqueous phase, forcing residual DMF out of the EtOAc layer and into the aqueous waste. 10. Perform a final wash with saturated aqueous NaCl (brine) (1 × 10 volumes) to remove bulk water from the organic phase. 11. Dry the organic layer over anhydrous


, filter, and concentrate in vacuo to yield the crude product as a yellow oil[2].

Phase 4: Purification 12. Purify the crude material via silica gel flash chromatography using a linear gradient of 0–20% EtOAc in hexanes. 13. Pool the product-containing fractions and concentrate in vacuo to afford pure benzyl 3-fluoro-4-nitrobenzoate.

Analytical Validation

To ensure the structural integrity and purity of the synthesized compound, verify the product against the following established Nuclear Magnetic Resonance (NMR) parameters[2]:

  • Appearance: Yellow oil to pale yellow solid.

  • 1H NMR (300 MHz, Chloroform-d):

    
     8.12 (dd, J = 8.8, 7.0 Hz, 1H), 8.04 - 8.00 (m, 1H), 8.00 - 7.96 (m, 1H), 7.54 - 7.37 (m, 5H, aromatic benzylic protons), 5.43 (s, 2H, benzylic 
    
    
    
    ).

References

  • WO2018136935A1 - 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors. Google Patents.
  • 3-Fluoro-4-nitrobenzoic acid synthesis. ChemicalBook.
  • 2-Fluoro-4-nitrobenzoic acid. Benchchem.

Sources

Application Note: Catalytic Hydrogenation of Benzyl 3-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the reduction of Benzyl 3-fluoro-4-nitrobenzoate .

The hydrogenation of this substrate presents a classic chemoselectivity triangle :

  • Nitro Reduction: The desired transformation (

    
    ).
    
  • Benzyl Hydrogenolysis: A competing reaction cleaving the ester to the carboxylic acid (

    
    ).
    
  • Hydrodefluorination: A side reaction where the fluorine atom (ortho to the forming amine) is cleaved (

    
    ).
    

This guide provides two distinct protocols depending on your target molecule: Protocol A for the chemoselective isolation of the amino-ester, and Protocol B for the global reduction to the amino-acid.

Introduction & Mechanistic Insight

The reduction of Benzyl 3-fluoro-4-nitrobenzoate is a pivotal step in the synthesis of fluorinated kinase inhibitors and antibacterial agents (e.g., fluoroquinolone precursors). The reaction outcome is dictated by the catalyst metal's affinity for specific functional groups.

  • Palladium (Pd): Highly active for hydrogenolysis. It will rapidly reduce the nitro group and cleave the benzyl ester. It also carries a high risk of defluorination via oxidative addition into the C-F bond, especially in the ortho-position to the amine.

  • Platinum (Pt): Chemoselective for nitro reduction. It generally preserves benzyl esters and halogens (F, Cl) under mild conditions.

  • Solvent Effects: Protic solvents (MeOH, EtOH) accelerate Pd-catalyzed debenzylation. Aprotic solvents (EtOAc, THF) suppress it.

Reaction Pathway Diagram

The following diagram illustrates the branching reaction pathways and the critical decision points for catalyst selection.

ReactionPathways Substrate Benzyl 3-fluoro- 4-nitrobenzoate AminoEster TARGET A: Benzyl 3-fluoro- 4-aminobenzoate Substrate->AminoEster Pt/C, EtOAc (Nitro Reduction) AminoAcid TARGET B: 3-Fluoro-4- aminobenzoic acid Substrate->AminoAcid Pd/C, MeOH (Global Reduction) AminoEster->AminoAcid Pd/C, H2 (Hydrogenolysis) Defluoro Impurity: Benzyl 4-aminobenzoate (Defluorinated) AminoEster->Defluoro Pd/C (Prolonged) (Hydrodefluorination) Toluene Byproduct: Toluene AminoEster->Toluene

Caption: Mechanistic divergence based on catalyst choice. Green path indicates chemoselective retention of the benzyl ester.

Protocol A: Chemoselective Synthesis of Benzyl 3-fluoro-4-aminobenzoate

Goal: Reduce


 to 

while preserving the Benzyl Ester and Fluorine.
Experimental Rationale

Standard Pd/C is unsuitable here as it promotes debenzylation. Platinum on Carbon (Pt/C) is the catalyst of choice. To further ensure ester stability, we use Ethyl Acetate (EtOAc) as the solvent, which minimizes solvolytic cleavage compared to alcohols. Vanadium dopants can be added to accelerate nitro reduction if the reaction is sluggish, allowing for milder conditions that favor ester retention.

Materials
  • Substrate: Benzyl 3-fluoro-4-nitrobenzoate (1.0 equiv)

  • Catalyst: 5% Pt/C (sulfided form preferred for maximum halogen safety, though standard Pt/C is usually sufficient for Fluorine) - Loading: 2-5 wt% relative to substrate.

  • Solvent: Ethyl Acetate (Anhydrous preferred).

  • Hydrogen Source:

    
     balloon (1 atm) or Hydrogenator (3 bar).
    
Step-by-Step Procedure
  • Preparation: In a clean hydrogenation vessel (flask or autoclave), dissolve the substrate in Ethyl Acetate (concentration ~0.1 M).

  • Catalyst Addition: Under an inert Argon/Nitrogen atmosphere, carefully add the 5% Pt/C catalyst. Warning: Dry noble metal catalysts are pyrophoric. Wet the catalyst with a small amount of solvent or water (if tolerant) immediately.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (

      
      ), then Hydrogen (
      
      
      
      ).
    • Pressurize to 1–3 bar (15–45 psi) or use a balloon.

    • Stir vigorously at 20–25 °C .

  • Monitoring: Monitor via HPLC or TLC every hour.

    • Endpoint: Disappearance of Nitro starting material.[1]

    • Caution: Do not extend reaction time unnecessarily to avoid slow debenzylation.

  • Work-up:

    • Filter the mixture through a Celite pad to remove the catalyst.[2] Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure (

      
      ).
      
    • Purification: The crude product is typically pure enough. If necessary, recrystallize from Hexane/EtOAc.

Protocol B: Global Reduction to 3-Fluoro-4-aminobenzoic Acid

Goal: Simultaneous reduction of


 and cleavage of Benzyl Ester to yield the free acid.
Experimental Rationale

Palladium on Carbon (Pd/C) is the optimal catalyst for hydrogenolysis. A protic solvent like Methanol (MeOH) is required to facilitate the cleavage of the benzyl ester. The reaction generates Toluene as a byproduct.[2]

Materials
  • Substrate: Benzyl 3-fluoro-4-nitrobenzoate (1.0 equiv).

  • Catalyst: 10% Pd/C (wet support, 50% water) - Loading: 5-10 wt% (dry basis).

  • Solvent: Methanol (or Ethanol).[1][2][3]

  • Hydrogen Source:

    
     balloon (1 atm).
    
Step-by-Step Procedure
  • Preparation: Dissolve the substrate in Methanol (0.1 M).

  • Catalyst Addition: Add 10% Pd/C (wet).

  • Hydrogenation:

    • Purge with

      
      , then 
      
      
      
      .
    • Maintain 1 atm (balloon) pressure at Room Temperature .

    • Note: Hydrogenolysis of benzyl esters is often slower than nitro reduction. If the intermediate (amino-ester) persists, warm the reaction to 40 °C.

  • Monitoring: Check for the formation of the polar acid product (low

    
     on TLC, often requires acidic eluent).
    
  • Work-up:

    • Filter through Celite.[2]

    • Concentrate the filtrate.[4] The residue is the amino-benzoic acid.[5][6]

    • Purification: If the product is the zwitterionic amino acid, isoelectric precipitation (adjusting pH to ~4-5) from water/alcohol may be required.

Troubleshooting & Optimization Data

Comparison of Conditions
ParameterProtocol A (Selectivity)Protocol B (Global)
Target Amino-EsterAmino-Acid
Primary Catalyst 5% Pt/C (or 1% Pt-V/C)10% Pd/C
Solvent EtOAc, THF, TolueneMeOH, EtOH, AcOH
Pressure 1 - 5 bar1 - 3 bar
Risk Factor Slow reaction rateDefluorination / Incomplete debenzylation
Defluorination Risk Management

Hydrodefluorination is a significant risk with Pd catalysts, particularly when the fluorine is ortho to the amino group (as in 3-fluoro-4-amino compounds).

  • Observation: Appearance of [M-18] peak in LCMS (Loss of F, gain of H).

  • Solution: Switch to Pt/C . If Pd must be used (e.g., for debenzylation), add 0.1 equiv of

    
      or use Sulfided Pd/C  to poison the highly active sites responsible for C-F activation.
    

Workflow Decision Matrix

Workflow Start Start: Benzyl 3-fluoro-4-nitrobenzoate Decision Desired Product? Start->Decision TargetEster Amino-Ester (Retain Benzyl) Decision->TargetEster Protected Amine TargetAcid Amino-Acid (Remove Benzyl) Decision->TargetAcid Free Acid CondA Use 5% Pt/C Solvent: EtOAc Temp: 20°C TargetEster->CondA CheckA QC: Check for Debenzylation (<2%) CondA->CheckA CondB Use 10% Pd/C Solvent: MeOH Temp: RT -> 40°C TargetAcid->CondB CheckB QC: Check for Defluorination CondB->CheckB

Caption: Operational workflow for selecting the appropriate hydrogenation protocol.

References

  • Chemoselectivity of Pt vs Pd: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 45–69.

  • Hydrodefluorination Risks: Baumgartner, R., & McNeill, K. "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions." Environmental Science & Technology, vol. 46, no. 18, 2012, pp. 10199–10205.

  • Benzyl Ester Hydrogenolysis: Bieg, T., & Szeja, W. "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation."[7][8] Synthesis, 1985, pp. 76–77.[7][8]

  • General Nitro Reduction Protocols: "Selective Reduction of Nitro Groups." BenchChem Application Notes, 2025.

Sources

Application Note: Chemoselective Reduction of Benzyl 3-Fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transformation of Benzyl 3-fluoro-4-nitrobenzoate to Benzyl 4-amino-3-fluorobenzoate is a critical functionalization step in the synthesis of complex pharmaceuticals, including STAT3 inhibitors [1]. For drug development professionals and synthetic chemists, this specific substrate presents a classic chemoselectivity challenge: reducing a nitro group (


) to an aniline (

) while preserving two highly sensitive moieties—a labile benzyl ester and an aryl fluoride.

Standard catalytic hydrogenation (e.g.,


 gas over 

) is fundamentally incompatible with this substrate. Palladium-catalyzed hydrogenation will rapidly induce hydrogenolysis of the

bond, yielding the undesired 4-amino-3-fluorobenzoic acid. Furthermore, prolonged exposure to

under reductive conditions carries the risk of hydrodefluorination.

To achieve absolute chemoselectivity, the reduction must proceed via a hydride-independent, single-electron transfer (SET) mechanism. By utilizing dissolving metal reductions (Iron/Ammonium Chloride) or main-group metal salts (Tin(II) Chloride), the nitro group is sequentially reduced through nitroso and hydroxylamine intermediates without disturbing the ester or the halogen [2].

Comparative Analysis of Reduction Strategies

The selection of the reducing agent dictates both the yield and the scalability of the reaction. The table below summarizes the quantitative and qualitative data for various reduction methodologies applied to this specific scaffold.

Reduction MethodologyReagents & ConditionsBenzyl Ester ToleranceAryl Fluoride ToleranceTypical YieldScalability & Safety
Catalytic Hydrogenation

(1 atm), 10%

,

Poor (Cleaved)Moderate< 10% (Target)High, but unviable for this substrate.
Stannous Chloride

,

, 70°C
Excellent Excellent 85–90%Low (Generates stoichiometric heavy metal waste).
Béchamp Reduction

powder,

,

, 80°C
Excellent Excellent 80–88%High (Green, inexpensive, ideal for process chemistry).
Transfer Hydrogenation

,

,

Poor (Cleaved)Moderate< 15% (Target)Medium (Exothermic, generates

and

).

Reaction Pathway & Selectivity Visualization

The following diagram illustrates the diverging mechanistic pathways. The targeted SET pathway safely navigates the reduction without triggering the hydrogenolysis associated with palladium catalysis.

Pathway cluster_0 Non-Selective Pathway (Avoid) cluster_1 Chemoselective Pathway (Targeted) SM Benzyl 3-fluoro-4-nitrobenzoate PdC H2, Pd/C SM->PdC SnCl2 SnCl2·2H2O or Fe/NH4Cl SM->SnCl2 SideProd 4-Amino-3-fluorobenzoic acid (Benzyl Cleavage) PdC->SideProd Hydrogenolysis Int1 Nitroso Intermediate SnCl2->Int1 2e⁻, 2H⁺ Int2 Hydroxylamine Intermediate Int1->Int2 2e⁻, 2H⁺ Prod Benzyl 4-amino-3-fluorobenzoate Int2->Prod 2e⁻, 2H⁺ (-H₂O)

Chemoselective SET reduction vs. non-selective catalytic hydrogenolysis of the benzyl ester.

Experimental Protocols

Both protocols detailed below are self-validating systems designed to prevent over-reduction and mitigate common workup failures (such as intractable metal emulsions).

Protocol A: Stannous Chloride Reduction (Ideal for Discovery/Lab Scale)

This method is highly reliable for milligram to low-gram scale synthesis, offering rapid conversion and pristine chemoselectivity [3].

Materials:

  • Benzyl 3-fluoro-4-nitrobenzoate (1.0 equiv)

  • Tin(II) chloride dihydrate (

    
    ) (5.0 equiv)
    
  • Ethyl Acetate (

    
    ) (0.2 M relative to substrate)
    
  • Saturated aqueous

    
    
    
  • Celite® 545

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve Benzyl 3-fluoro-4-nitrobenzoate in

    
     in a round-bottom flask equipped with a reflux condenser. Add 
    
    
    
    in one portion.
  • Heating: Heat the suspension to 70°C under a nitrogen atmosphere. The mixture will transition from a suspension to a clear, slightly yellow solution as the tin salt reacts.

  • In-Process Control (IPC): Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material is UV-active, while the product aniline will stain bright yellow/orange with Ninhydrin.

  • Quenching & Emulsion Prevention: Once the starting material is consumed, cool the reaction to 0°C. Slowly add saturated aqueous

    
     until the aqueous phase reaches pH 7–8.
    
  • Filtration: Add a generous scoop of Celite to the biphasic mixture and stir for 10 minutes. Filter the entire suspension through a pad of Celite, washing the filter cake thoroughly with

    
    .
    
  • Extraction: Separate the layers of the filtrate. Extract the aqueous layer once more with

    
    . Wash the combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.

Causality & Mechanistic Insight:

  • Why EtOAc over Ethanol? While ethanol is a classic solvent for

    
    , using 
    
    
    
    prevents any risk of transesterification and simplifies the workup, as the reaction solvent becomes the extraction solvent.
  • Why the Celite/Bicarbonate quench? Neutralizing the generated

    
     precipitates tin as gelatinous 
    
    
    
    and
    
    
    . Without Celite, these hydroxides form an intractable emulsion that traps the product and ruins phase separation.
Protocol B: Iron-Mediated Béchamp Reduction (Ideal for Scale-Up)

For multi-gram or kilogram-scale syntheses, tin reagents are environmentally and economically prohibitive. The modified Béchamp reduction using Iron and Ammonium Chloride is the industry standard for scalable chemoselectivity.

Materials:

  • Benzyl 3-fluoro-4-nitrobenzoate (1.0 equiv)

  • Iron powder (325 mesh, 5.0 equiv)

  • Ammonium chloride (

    
    ) (3.0 equiv)
    
  • Ethanol / Water (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In a mechanically stirred flask, suspend Benzyl 3-fluoro-4-nitrobenzoate, Iron powder, and

    
     in the 
    
    
    
    mixture.
  • Reflux: Heat the vigorously stirred mixture to 80°C (reflux). The reaction will turn dark brown/black as iron oxides are generated.

  • IPC: Monitor by LC-MS or TLC. Complete consumption of the nitro compound typically occurs within 2–3 hours.

  • Hot Filtration (Critical Step): While the reaction is still hot (>60°C), filter the mixture through a tightly packed pad of Celite to remove the iron sludge. Wash the filter cake with hot Ethanol (2 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Dilute the remaining aqueous residue with

    
     and water. Separate the phases, wash the organic layer with brine, dry over 
    
    
    
    , and concentrate to afford the pure aniline.

Causality & Mechanistic Insight:

  • Why Ammonium Chloride?

    
     acts as a mild, buffered proton donor (pH ~5.5–6.0). Using stronger acids (like 
    
    
    
    ) would risk hydrolyzing the benzyl ester. Without a proton source, the SET mechanism stalls at the hydroxylamine intermediate.
  • Why Hot Filtration? The product, Benzyl 4-amino-3-fluorobenzoate, has limited solubility in cold water/ethanol mixtures and can co-precipitate with or adsorb onto the porous iron oxide sludge as the reaction cools, drastically reducing the isolated yield.

Analytical Characterization

To verify the integrity of the synthesized Benzyl 4-amino-3-fluorobenzoate, the following analytical markers should be observed:

  • Mass Spectrometry (ESI+): Expected

    
     at m/z 246.09.
    
  • 
    H NMR (300 MHz, 
    
    
    
    ):
    The disappearance of the downfield aromatic protons of the nitroarene and the appearance of a broad singlet integrating to 2H around
    
    
    3.8–4.2 ppm (the
    
    
    protons). The benzyl
    
    
    singlet must remain intact at approximately
    
    
    5.3 ppm, confirming the ester was not cleaved [1].

References

  • Title: 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors (Patent WO2018136935A1)
  • Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium Source: Tetrahedron Letters URL: [Link]

Application Note: Nucleophilic Aromatic Substitution (SNAr) of Benzyl 3-fluoro-4-nitrobenzoate in Target-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted anilines and benzimidazoles is a cornerstone of modern drug discovery. Within this domain, the nucleophilic aromatic substitution (SNAr) of 3-fluoro-4-nitrobenzoate derivatives serves as a highly reliable method for carbon-heteroatom bond formation[1]. While methyl and ethyl esters are commonly utilized, this application note focuses on the strategic deployment of Benzyl 3-fluoro-4-nitrobenzoate . By utilizing a benzyl ester, chemists can unlock an "orthogonal advantage," allowing for the simultaneous downstream deprotection of the ester and reduction of the nitro group in a single catalytic hydrogenolysis step[2].

This guide details the mechanistic rationale, optimized reaction conditions, and self-validating experimental protocols required to execute this transformation efficiently.

Mechanistic Insights & Kinetics

The SNAr reaction of benzyl 3-fluoro-4-nitrobenzoate proceeds via a classic two-step addition-elimination mechanism[3].

  • Addition (Rate-Determining Step): The nucleophile (e.g., a primary or secondary amine) attacks the electron-deficient C3 carbon. This attack is facilitated by the profound electron-withdrawing effects of the ortho-nitro group and the para-benzyl carboxylate group, which stabilize the resulting anionic intermediate known as the Meisenheimer complex [3].

  • Elimination: The highly electronegative fluoride ion is expelled, restoring the aromaticity of the ring system. Theoretical studies demonstrate that the rapid elimination of fluoride is driven by the thermodynamic imperative to minimize aromaticity loss[4].

SNAr_Mechanism A Benzyl 3-fluoro- 4-nitrobenzoate C Meisenheimer Complex A->C Nucleophilic Attack B Nucleophile (e.g., 2° Amine) B->C D SNAr Product (3-amino derivative) C->D Elimination Step E Fluoride (F⁻) C->E

Figure 1: Addition-elimination mechanism of the SNAr reaction forming the Meisenheimer complex.

Reaction Optimization & Causality

The choice of solvent and base dictates the success of the SNAr reaction.

  • Solvent Causality: Polar aprotic solvents like DMF or DMSO are mandatory. They excellently solvate the transition state and stabilize the Meisenheimer complex without hydrogen-bonding to the amine nucleophile, which would otherwise dampen its reactivity[1].

  • Base Causality: While inorganic bases like K2CO3 are effective, they are heterogeneous in DMF, leading to variable reaction rates depending on stirring efficiency. N,N-Diisopropylethylamine (DIPEA) is preferred as it is a homogeneous, non-nucleophilic base that acts as an efficient proton sink, preventing the formation of unreactive amine-hydrofluoride salts.

Table 1: Optimization of SNAr Conditions (Substrate vs. Morpholine)
SolventBaseTemp (°C)Time (h)Yield (%)Empirical Observations
THFEt3N252445Sluggish kinetics; incomplete conversion.
THFEt3N651278Moderate yield; precipitation of salts hinders stirring.
DMFK2CO3251885Clean reaction profile but operationally slow[1].
DMF DIPEA 80 4 >95 Optimal conditions; rapid, homogeneous, and scalable.
DMSODIPEA80492Excellent kinetics, but DMSO removal complicates workup.

Experimental Protocols

Preparation of Benzyl 3-fluoro-4-nitrobenzoate

Note: This step converts the commercially available acid into the strategic benzyl ester.

Reagents:

  • 3-fluoro-4-nitrobenzoic acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • K2CO3 (1.5 eq)

  • DMF (0.2 M)

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-nitrobenzoic acid and DMF.

  • Add K2CO3 in one portion. Stir for 15 minutes at room temperature to pre-form the carboxylate salt.

  • Add benzyl bromide dropwise via syringe.

  • Stir the reaction at room temperature for 4 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar acid (Rf ~0.1) will completely convert to the non-polar benzyl ester (Rf ~0.7).

  • Quench by pouring the mixture into ice water. Filter the resulting pale-yellow precipitate, wash with cold water, and dry under high vacuum to afford the product[2].

General SNAr Protocol (e.g., with Morpholine)

Reagents:

  • Benzyl 3-fluoro-4-nitrobenzoate (1.0 eq)

  • Morpholine (or alternative 1°/2° amine) (1.2 eq)

  • DIPEA (2.0 eq)

  • DMF (0.2 M)

Step-by-Step Procedure:

  • Dissolve benzyl 3-fluoro-4-nitrobenzoate in anhydrous DMF. The solution will appear pale yellow.

  • Add DIPEA, followed by the amine nucleophile.

  • Self-Validation (Visual): Upon addition of the amine, the solution will immediately shift to a deep orange or vibrant red. This chromic shift is a highly reliable visual indicator of the formation of the charge-delocalized Meisenheimer complex[3].

  • Heat the reaction mixture to 80 °C for 4 hours.

  • Self-Validation (Analytical): Analyze via LC-MS. The displacement of the highly electronegative fluorine atom results in a distinct shift in the UV absorption profile and an increase in the mass-to-charge ratio (M+H) corresponding to the amine adduct.

  • Cool to room temperature and dilute with Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Downstream Workflow Integration

The true power of utilizing the benzyl ester lies in the subsequent synthetic steps. In traditional workflows using methyl esters, chemists must perform a saponification (LiOH/H2O) followed by a separate nitro reduction (Fe/NH4Cl or Pd/C).

By utilizing benzyl 3-fluoro-4-nitrobenzoate, the SNAr product can be subjected to standard catalytic hydrogenation (H2, Pd/C). This single operation simultaneously cleaves the benzyl ester to reveal the carboxylic acid and reduces the nitro group to an aniline, immediately providing a 3,4-diaminobenzoic acid derivative primed for cyclization into a benzimidazole pharmacophore[2].

Workflow Step1 Step 1: SNAr Reaction (Amine, DIPEA, DMF, 80°C) Step2 Step 2: Global Deprotection & Reduction (H2, Pd/C, MeOH) Step1->Step2 Isolated 3-amino-4-nitro benzyl ester Step3 Step 3: Cyclization (CDI or Orthoester) Step2->Step3 3,4-diaminobenzoic acid intermediate Product Target Pharmacophore (e.g., Benzimidazole core) Step3->Product

Figure 2: Synthetic workflow demonstrating orthogonal deprotection via hydrogenolysis.

References

1.[1] Title: Discovery and Structure–Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists Source: NIH / PMC URL: [Link]

2.[4] Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: NIH / PMC URL: [Link]

4.[2] Title: WO2018136935A1 - 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors Source: Google Patents URL:

Sources

Application Note: High-Efficiency Esterification Protocols for Benzyl 3-Fluoro-4-Nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Benzyl 3-fluoro-4-nitrobenzoate is a highly valuable electrophilic building block utilized extensively in modern drug discovery. It serves as a critical intermediate in the synthesis of complex oxindole derivatives[1] and 2-arylsulfonamido-N-arylacetamide Stat3 inhibitors, which are potent anti-cancer agents[2].

The structural anatomy of 3-fluoro-4-nitrobenzoic acid presents a unique synthetic challenge. The strongly electron-withdrawing nitro group at the para position highly activates the adjacent fluorine atom toward Nucleophilic Aromatic Substitution (SNAr)[3]. Consequently, traditional Fischer esterification utilizing harsh acidic conditions (e.g., refluxing H2SO4) can lead to substrate degradation, benzyl alcohol self-etherification, or unwanted nucleophilic displacement if trace impurities are present. To ensure high fidelity and yield, mild, base-mediated, or highly controlled acyl transfer protocols must be employed.

Mechanistic Rationale & Pathway Selection

As a Senior Application Scientist, selecting the right esterification route requires balancing scalability, atom economy, and the suppression of side reactions.

  • Avoidance of Fischer Esterification: While methyl esters of this substrate can be achieved via Fischer esterification using methanol[1], substituting methanol with benzyl alcohol under refluxing acidic conditions often results in the formation of dibenzyl ether and poor conversion rates due to the generation of water.

  • Protocol A (Steglich Esterification): Utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). This is the premier choice for lab-scale syntheses (<10 g) because it operates at room temperature, completely bypassing the thermal activation required for SNAr side reactions.

  • Protocol B (Acyl Chloride Route): Utilizes oxalyl chloride and a catalytic amount of DMF. This is the industrial standard for scale-up (>10 g). It converts the carboxylic acid into a highly reactive acyl chloride, which is subsequently trapped by benzyl alcohol in the presence of a non-nucleophilic base (triethylamine).

EsterificationWorkflow Start 3-Fluoro-4-nitrobenzoic Acid + Benzyl Alcohol Cond1 Fischer Esterification (H2SO4, Reflux) Start->Cond1 Cond2 Steglich Esterification (EDC·HCl, DMAP, RT) Start->Cond2 Cond3 Acyl Chloride Route ((COCl)2, Et3N, 0°C to RT) Start->Cond3 Risk Risk: SNAr side reactions & Benzyl ether formation Cond1->Risk Success1 High Yield, Mild, Easy Purification Cond2->Success1 Success2 Highly Scalable, Fast Conversion Cond3->Success2 Product Benzyl 3-fluoro-4-nitrobenzoate (Target Ester) Risk->Product Success1->Product Success2->Product

Workflow for synthesizing Benzyl 3-fluoro-4-nitrobenzoate comparing three esterification routes.

Experimental Protocols

Protocol A: Mild Steglich Esterification (Lab-Scale)

Causality Insight: EDC·HCl is specifically chosen over DCC (N,N'-Dicyclohexylcarbodiimide) because the resulting urea byproduct is water-soluble, allowing for a chromatography-free purification via simple aqueous extraction. DMAP acts as an essential acyl transfer catalyst, forming an active N-acylpyridinium intermediate that accelerates the reaction with the sterically hindered benzyl alcohol.

Step-by-Step Methodology:

  • Initiation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-nitrobenzoic acid (5.0 g, 27.0 mmol, 1.0 eq) and benzyl alcohol (3.21 g, 29.7 mmol, 1.1 eq) in anhydrous Dichloromethane (DCM, 100 mL) under an argon atmosphere.

  • Catalysis: Cool the reaction mixture to 0 °C using an ice-water bath. Add DMAP (0.33 g, 2.7 mmol, 0.1 eq) in one portion.

  • Coupling: Gradually add EDC·HCl (6.21 g, 32.4 mmol, 1.2 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours. Reaction completion can be monitored via TLC (Hexanes/EtOAc 3:1, UV active).

  • Workup: Quench the reaction by adding 50 mL of 1N HCl to protonate and remove DMAP and the EDC-urea byproduct. Separate the organic layer.

  • Washing: Wash the organic layer successively with saturated aqueous NaHCO3 (50 mL) and brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the product as a yellow oil or low-melting solid.

Protocol B: Acyl Chloride Route (Scale-Up)

Causality Insight: For larger scales, carbodiimide coupling agents become cost-prohibitive. Oxalyl chloride is preferred over thionyl chloride because it generates strictly gaseous byproducts (CO, CO2, HCl), preventing sulfur contamination. The catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active species converting the acid to the acyl chloride.

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend 3-fluoro-4-nitrobenzoic acid (20.0 g, 108 mmol, 1.0 eq) in anhydrous DCM (200 mL). Add 3 drops of anhydrous DMF.

  • Activation: Cool the suspension to 0 °C. Dropwise add oxalyl chloride (20.5 g, 162 mmol, 1.5 eq) over 30 minutes.

  • Maturation: Allow the mixture to warm to RT. Stir until gas evolution completely ceases and the solution becomes homogenous (approx. 2-3 hours).

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and DCM. Redissolve the crude acyl chloride in fresh anhydrous DCM (150 mL) and cool back to 0 °C.

  • Esterification: Dropwise add Triethylamine (Et3N) (21.8 g, 216 mmol, 2.0 eq), followed by the slow addition of benzyl alcohol (14.0 g, 129 mmol, 1.2 eq).

  • Completion: Stir at RT for 4 hours. The formation of a white precipitate (Et3N·HCl) indicates reaction progression.

  • Workup: Filter the suspension to remove the triethylamine hydrochloride salt. Wash the filtrate with water (3 x 100 mL) and brine (100 mL)[2].

  • Isolation: Dry over anhydrous Na2SO4 and concentrate in vacuo to yield Benzyl 3-fluoro-4-nitrobenzoate.

Quantitative Data & Analytical Validation

Method Comparison Summary

To assist in protocol selection, the quantitative metrics of both methodologies are summarized below:

ParameterProtocol A (Steglich)Protocol B (Acyl Chloride)
Typical Yield 85 – 90%90 – 95%
Reaction Time 12 hours6 – 7 hours (Total)
Optimal Scale < 10 grams> 10 grams (Pilot Scale)
Primary Byproducts Water-soluble ureaEt3N·HCl salts, CO, CO2
Purification Method Aqueous ExtractionFiltration & Extraction
Risk of SNAr Very Low (Neutral/Mild)Low (Controlled via 0 °C addition)
Self-Validating Analytical Data (Quality Control)

To ensure the integrity of the synthesized Benzyl 3-fluoro-4-nitrobenzoate, verify the product against the established 1H NMR parameters documented in the literature for Stat3 inhibitor intermediates[2].

  • Appearance: Yellow oil (can crystallize upon prolonged standing at -20 °C).

  • 1H NMR (300 MHz, Chloroform-d):

    • δ 8.12 (dd, J = 8.8, 7.0 Hz, 1H, Ar-H adjacent to nitro)

    • δ 8.04 - 8.00 (m, 1H, Ar-H)

    • δ 8.00 - 7.96 (m, 1H, Ar-H)

    • δ 7.54 - 7.37 (m, 5H, Benzyl aromatic protons)

    • δ 5.43 (s, 2H, Benzyl -CH2- protons)

Diagnostic Note: The singlet at δ 5.43 integrating to 2 protons is the definitive marker of successful benzyl ester formation, while the downfield shifts of the aromatic protons (δ > 7.9) confirm the retention of the strongly electron-withdrawing nitro and fluoro groups.

References

  • Turkson, J., et al. (2018). 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors. WIPO Patent WO2018136935A1. University of Hawaii.[URL: https://patents.google.
  • Kiser, E. J., et al. (2011). Kilogram-Lab-Scale Oxindole Synthesis via Palladium-Catalyzed C–H Functionalization. Organic Process Research & Development, 16(2), 255-259.[URL: https://pubs.acs.org/doi/10.1021/op200263v]
  • Becerril, J., et al. (2010). Design, Synthesis, and Evaluation of an α-Helix Mimetic Library Targeting Protein-Protein Interactions. NIH Public Access.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2825680/]

Sources

Application Notes and Protocols for the Selective Hydrolysis of Benzyl 3-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The selective cleavage of ester protecting groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules such as pharmaceuticals and fine chemicals. The benzyl ester, a frequently employed protecting group for carboxylic acids, offers a unique set of challenges and opportunities for its removal. This is especially true for substrates bearing additional sensitive functionalities. This technical guide provides a comprehensive overview of methodologies for the selective hydrolysis of Benzyl 3-fluoro-4-nitrobenzoate, a substrate featuring a sterically accessible ester and an aromatic ring activated by electron-withdrawing fluoro and nitro groups.

The presence of the 3-fluoro and 4-nitro substituents significantly influences the reactivity of the ester, making the choice of deprotection strategy critical to avoid unwanted side reactions and ensure high yields of the desired 3-fluoro-4-nitrobenzoic acid. This document will explore and provide detailed protocols for three distinct and highly effective methods for this transformation: chemoselective debenzylation using nickel boride, traditional acid- and base-catalyzed hydrolysis, and highly specific enzymatic hydrolysis. Each method will be discussed in the context of its mechanism, selectivity, advantages, and limitations, enabling the researcher to make an informed decision based on their specific experimental constraints and desired outcomes.

Chemoselective Debenzylation via Nickel Boride: A Mild and Efficient Approach

The in situ generation of nickel boride from nickel(II) chloride and sodium borohydride in methanol offers a remarkably mild and highly selective method for the cleavage of benzyl esters.[1][2] This protocol is particularly advantageous as it demonstrates high chemoselectivity, leaving other potentially labile functional groups, such as other ester types (methyl, ethyl), benzyl ethers, and amides, intact.[1][2]

Underlying Principles and Mechanism

While the precise mechanism of nickel boride-mediated debenzylation of esters is not definitively established, it is believed to proceed via a pathway distinct from traditional hydrogenolysis.[3] The reaction likely involves the formation of a highly active nickel hydride species on the surface of the nickel boride particles. This species can then interact with the benzyl ester, leading to the cleavage of the benzyl C-O bond. The reaction's high selectivity for benzyl esters over other functional groups suggests a unique interaction that is not solely dependent on simple reduction potentials.[4]

Experimental Protocol: Nickel Boride Debenzylation

This protocol is adapted from the work of Khurana, J. M., & Arora, R. (2009).[1]

Materials:

  • Benzyl 3-fluoro-4-nitrobenzoate

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl 3-fluoro-4-nitrobenzoate (1.0 eq) in anhydrous methanol (10 mL per mmol of substrate).

  • Reagent Addition: To the stirred solution at room temperature, add nickel(II) chloride hexahydrate (2.0 eq). The solution will likely turn green.

  • In Situ Reagent Generation: Carefully and portion-wise, add sodium borohydride (6.0 eq) to the reaction mixture. The addition is exothermic and will result in the formation of a black precipitate of nickel boride and the evolution of hydrogen gas. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Workup:

    • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases and the black precipitate dissolves.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-fluoro-4-nitrobenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Reaction Parameters
ParameterRecommended ConditionRationale
Solvent MethanolOptimal solvent for the reaction, as other solvents may lead to incomplete reactions or side products.[1]
Temperature Room TemperatureThe reaction is efficient at ambient temperature, avoiding the need for heating or cooling.
Stoichiometry NiCl₂·6H₂O (2.0 eq), NaBH₄ (6.0 eq)Sufficient excess of reagents ensures the complete in situ formation of active nickel boride and drives the reaction to completion.
Reaction Time 30-60 minutesThe reaction is typically rapid, but should be monitored by TLC to determine the exact endpoint.

Classical Hydrolysis: Acid and Base-Catalyzed Approaches

Traditional acid and base-catalyzed hydrolysis methods remain valuable tools for ester cleavage. The electronic nature of the substrate plays a crucial role in these reactions, and the presence of the electron-withdrawing 3-fluoro and 4-nitro groups on the aromatic ring of Benzyl 3-fluoro-4-nitrobenzoate is expected to facilitate nucleophilic attack at the carbonyl carbon.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that typically proceeds under milder conditions than acid-catalyzed hydrolysis.[5] The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of the benzyloxide leaving group. The resulting carboxylic acid is deprotonated by the base, driving the equilibrium towards the products. The electron-withdrawing nature of the fluoro and nitro groups will increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of hydrolysis.[6]

2.1.1. Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

  • Benzyl 3-fluoro-4-nitrobenzoate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve Benzyl 3-fluoro-4-nitrobenzoate (1.0 eq) in a mixture of THF (or methanol) and water.

  • Base Addition: Add a solution of NaOH or LiOH (1.5 - 3.0 eq) in water to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material and benzyl alcohol.

    • Acidify the aqueous layer to a pH of ~2 with 1 M HCl. The carboxylic acid product should precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction that requires an excess of water to be driven to completion.[7] The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.[5] The electron-withdrawing substituents on the aromatic ring will also facilitate this process.

2.2.1. Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • Benzyl 3-fluoro-4-nitrobenzoate

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Dioxane or Acetic acid

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve Benzyl 3-fluoro-4-nitrobenzoate (1.0 eq) in a mixture of dioxane (or acetic acid) and water.

  • Acid Addition: Add a catalytic amount of concentrated H₂SO₄ or a larger volume of concentrated HCl.

  • Reaction Conditions: Heat the reaction mixture to reflux (80-100 °C) and monitor by TLC.

  • Workup:

    • After completion, cool the reaction mixture and neutralize it carefully with a saturated solution of NaHCO₃.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify as necessary.

Enzymatic Hydrolysis: The Apex of Selectivity

Enzymatic hydrolysis, particularly using lipases, offers an exceptionally selective method for ester cleavage under very mild conditions.[8] Lipases are hydrolases that catalyze the hydrolysis of ester bonds and are known for their broad substrate specificity and high enantioselectivity.[9][10] This method is ideal for substrates with multiple sensitive functional groups where chemoselectivity is paramount.

Principles of Lipase-Catalyzed Hydrolysis

Lipases function through a serine hydrolase mechanism involving a catalytic triad (typically serine, histidine, and aspartate).[11] The enzyme's active site provides a specific environment that binds the ester substrate and facilitates nucleophilic attack by a serine residue, leading to the formation of an acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the active enzyme. The selectivity of a lipase is determined by the steric and electronic properties of its active site and the substrate.[12]

General Protocol: Lipase-Catalyzed Hydrolysis

This is a general protocol and may require optimization for specific lipases and substrates.

Materials:

  • Benzyl 3-fluoro-4-nitrobenzoate

  • Lipase (e.g., Candida antarctica lipase B (CALB), Candida rugosa lipase (CRL), or Porcine pancreatic lipase (PPL))

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • A co-solvent (e.g., tert-butanol, acetone, or THF, if needed for solubility)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Substrate Preparation: Dissolve or suspend Benzyl 3-fluoro-4-nitrobenzoate in the phosphate buffer. A minimal amount of a water-miscible co-solvent may be used to aid solubility, but high concentrations can denature the enzyme.

  • Enzyme Addition: Add the lipase (typically 10-50% by weight of the substrate) to the reaction mixture.

  • Reaction Conditions: Incubate the mixture at a suitable temperature (e.g., 30-40 °C) with gentle agitation (e.g., on an orbital shaker).

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The pH of the reaction mixture may decrease as the carboxylic acid is formed; a pH-stat can be used to maintain a constant pH by the controlled addition of a dilute base.

  • Workup:

    • Once the reaction is complete, denature the enzyme by adding a water-miscible organic solvent like acetone or by heating.

    • Filter off the denatured enzyme.

    • Acidify the filtrate to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify as needed.

Method Comparison and Troubleshooting

MethodAdvantagesDisadvantagesTroubleshooting Tips
Nickel Boride High chemoselectivity, mild conditions, rapid reaction.[1][2]Requires stoichiometric reagents, generation of H₂ gas.Incomplete reaction: Ensure anhydrous methanol and fresh NaBH₄. Low yield: Optimize reagent stoichiometry.
Base-Catalyzed Irreversible, generally good yields, faster than acid catalysis.[5]Can be harsh for base-sensitive substrates.Side reactions: Use a milder base (e.g., LiOH), lower temperature. Incomplete reaction: Increase reaction time or temperature.
Acid-Catalyzed Simple reagents.Reversible, often requires harsh conditions (heat), can affect acid-sensitive groups.[7]Low conversion: Use a large excess of water, remove the benzyl alcohol as it forms (if possible). Decomposition: Use a milder acid or lower temperature.
Enzymatic Extremely high selectivity, very mild conditions (pH, temp), environmentally friendly.[8]Can be slower, enzyme cost and availability, may require optimization of conditions.Low activity: Screen different lipases, optimize pH, temperature, and co-solvent. Substrate insolubility: Use a minimal amount of a suitable co-solvent.

Visualization of Experimental Workflow

Selective_Hydrolysis_Workflow cluster_start Starting Material cluster_methods Hydrolysis Methods cluster_workup Workup & Purification cluster_end Final Product Start Benzyl 3-fluoro-4-nitrobenzoate Method1 Nickel Boride (NiCl2, NaBH4, MeOH) Start->Method1 Choose Method Method2 Base-Catalyzed (NaOH or LiOH) Start->Method2 Choose Method Method3 Acid-Catalyzed (H2SO4 or HCl) Start->Method3 Choose Method Method4 Enzymatic (Lipase, Buffer) Start->Method4 Choose Method Workup Quenching/Neutralization Extraction Drying Method1->Workup Method2->Workup Method3->Workup Method4->Workup Purification Recrystallization or Chromatography Workup->Purification End 3-fluoro-4-nitrobenzoic acid Purification->End

Caption: General workflow for the selective hydrolysis of Benzyl 3-fluoro-4-nitrobenzoate.

Conclusion

The selective hydrolysis of Benzyl 3-fluoro-4-nitrobenzoate can be effectively achieved through several distinct methodologies. The choice of the optimal method depends on the specific requirements of the synthesis, including the presence of other functional groups, desired reaction conditions, and scalability. The nickel boride method stands out for its exceptional chemoselectivity and mild conditions, making it an excellent choice for complex substrates. Traditional acid- and base-catalyzed hydrolysis offer reliable and cost-effective alternatives, with the electron-withdrawing substituents on the aromatic ring facilitating these reactions. For unparalleled selectivity, particularly in the context of chiral molecules or highly sensitive substrates, enzymatic hydrolysis with lipases presents a powerful and "green" option. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most suitable strategy for the deprotection of this and structurally related benzyl esters.

References

  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]

  • Jensen, R. G. (2009). Selectivity is an Important Characteristic of Lipases (Acylglycerol Hydrolases).
  • SendersReagent. (2016). Nickel(II) + borohydride debenzylation reaction mechanism. Chemistry Stack Exchange. [Link]

  • Takwa, M. (2009). Lipase Specificity and Selectivity. Diva-Portal.org.
  • BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. BenchChem.
  • ResearchGate. (n.d.). Regioselectivity of lipases.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal. [Link]

  • Schmid, A., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. PMC. [Link]

  • Chemistry Stack Exchange. (2016). Nickel(II) + borohydride debenzylation reaction mechanism. [Link]

  • LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Biocatalysts. (n.d.). Candida cylindracea lipase – A VERSATILE ENZYME FOR HYDROLYSIS & ESTERIFICATION REACTIONS.
  • ResearchGate. (n.d.). ChemInform Abstract: Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride.
  • Journal of Emerging Investigators. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.).
  • Semantic Scholar. (2009). Rapid Chemoselective Deprotectionof Benzyl Esters by Nickel Boride. Semantic Scholar.
  • Scribd. (n.d.).
  • FAQ. (2024). What are the characteristics and synthesis methods of 3-Fluoro-4-nitrobenzoic acid?.
  • Canadian Journal of Chemistry. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid.
  • Chemistry Letters. (2006).
  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com.
  • Benchchem. (n.d.). Synthesis routes of 3-Fluoro-4-nitrobenzoic acid. Benchchem.
  • ResearchGate. (n.d.). Lipolase catalyzed synthesis of benzyl esters of fatty acids.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • Semantic Scholar. (2021).
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary.
  • Google Patents. (2008).
  • Chemguide. (n.d.). hydrolysis of esters. Chemguide.
  • Thieme. (n.d.).
  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • YouTube. (2022).
  • J-GLOBAL. (n.d.). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. J-GLOBAL.
  • ResearchGate. (n.d.). Additive-Free Nickel-Catalysed Debenzylation Reactions via Hydrogenative C O and C N Bond Cleavage.
  • PubMed. (2007).
  • Docta Complutense. (2025). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances.
  • ResearchGate. (n.d.). Nickel Boride Mediated Cleavage of 1,3-Oxathiolanes: A Convenient Approach to Deprotection and Reduction.
  • Sciencemadness.org. (2014).

Sources

Application Note: Benzyl 3-fluoro-4-nitrobenzoate in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing Benzyl 3-fluoro-4-nitrobenzoate as a specialized intermediate in the synthesis of peptidomimetics, rigid aromatic linkers, and heterocyclic scaffolds (e.g., benzimidazoles).[1]


 derivatization and peptide backbone modification.
Audience:  Medicinal Chemists, Peptide Scientists.

Introduction & Chemical Basis

Benzyl 3-fluoro-4-nitrobenzoate (CAS: 185629-31-6, analog) acts as a "masked" electrophilic scaffold.[1] Unlike standard amino acids, its utility lies in the orthogonal reactivity of its three functional groups:

  • Benzyl Ester: A carboxyl protecting group stable to TFA (acid) but removable via hydrogenolysis (

    
    ) or saponification.
    
  • Fluorine (C3): An activated leaving group positioned ortho to a nitro group. This setup is highly reactive toward Nucleophilic Aromatic Substitution (

    
    ) by primary or secondary amines.
    
  • Nitro Group (C4): An electron-withdrawing group (EWG) that activates the fluorine.[1] It can subsequently be reduced to an aniline, enabling further functionalization (e.g., benzimidazole formation).

Mechanism of Action: Activation

The 4-nitro group pulls electron density from the benzene ring, making the C3-position electrophilic.[1] When an amine (e.g., an amino acid side chain or N-terminus) attacks C3, a Meisenheimer complex is formed.[1] The fluoride ion is then expelled, creating a stable aniline derivative. This reaction is the core "coupling" mechanism for this compound outside of standard amide bond formation.

Core Applications & Workflows

Application A: Synthesis of N-Aryl Amino Acid Chimeras (Solution Phase)

This protocol describes using the benzyl ester to attach an amino acid to the aromatic ring before peptide assembly. This creates a constrained "N-aryl" amino acid building block.[1]

Logic: The benzyl ester protects the benzoate carboxyl, ensuring the amine attacks only the fluorine (C3) and does not react with the ester (which would be slow anyway) or the carboxyl (if it were free).

Application B: On-Resin Macrocyclization

Using the free acid form (3-fluoro-4-nitrobenzoic acid) to cap a peptide, followed by cyclization with a side-chain amine.[1]

Detailed Protocols

Protocol 1: Solution Phase Derivatization

Objective: To couple an amine (R-NH2) to the 3-position of Benzyl 3-fluoro-4-nitrobenzoate.[1]

Reagents:

  • Benzyl 3-fluoro-4-nitrobenzoate (1.0 equiv)[1]

  • Amine substrate (e.g., Proline methyl ester, 1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve Benzyl 3-fluoro-4-nitrobenzoate (1 mmol) in anhydrous DMF (5 mL).

  • Addition: Add the amine substrate (1.1 mmol) followed by DIPEA (2.0 mmol).

    • Note: If using an amino acid ester hydrochloride salt, increase DIPEA to 3.0 equiv to neutralize the salt.

  • Reaction: Stir the mixture at 60°C for 4–6 hours .

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS.[1] The starting material (fluoride) will disappear, and a more polar yellow/orange spot (aniline product) will appear.

    • Insight: The color change to bright yellow/orange is characteristic of nitro-aniline formation.[1]

  • Work-up: Dilute with EtOAc (50 mL). Wash with 1M HCl (2x), Water (2x), and Brine (1x).

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography is usually required to remove unreacted amine.

Protocol 2: Benzyl Deprotection (Hydrogenolysis)

Objective: To reveal the free carboxylic acid for subsequent peptide coupling.

Reagents:

  • 
     Product (from Protocol 1)[1]
    
  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: MeOH or EtOH

  • Hydrogen Gas (

    
    ) (Balloon pressure)
    

Step-by-Step Procedure:

  • Setup: Dissolve the intermediate in MeOH. Add the Pd/C catalyst carefully under nitrogen.

  • Reduction: Purge with

    
     gas and stir under a hydrogen balloon at Room Temperature (RT) for 1–2 hours.
    
    • Critical Check: This step also reduces the Nitro group (

      
      ) to an Aniline (
      
      
      
      ). If you require the Nitro group to remain intact (e.g., for later reduction), do not use Hydrogenolysis . Instead, use saponification (LiOH/THF/Water) if the peptide part allows, or use acid-labile protection (like t-Butyl) initially.[1]
    • Standard Path: Usually, the reduction to the diamine (3-amino-4-amino-benzoate) is desired for benzimidazole synthesis.[1]

  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Concentrate to yield the 3-substituted-4-aminobenzoic acid .

Protocol 3: Peptide Coupling (Solid Phase)

Objective: Coupling the derived benzoic acid to the N-terminus of a resin-bound peptide.[1]

Reagents:

  • Derived Benzoic Acid (3.0 equiv)

  • Coupling Reagent: HATU (2.9 equiv)[1]

  • Base: DIPEA (6.0 equiv)

  • Resin: Rink Amide or Wang Resin with peptide chain.

Step-by-Step Procedure:

  • Activation: Dissolve the acid and HATU in DMF. Add DIPEA. Activate for 30 seconds.

    • Why HATU? Aromatic carboxylic acids can be slower to couple than aliphatic ones. HATU ensures complete conversion.

  • Coupling: Add the activated solution to the resin. Shake at RT for 1–2 hours.

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).

  • Test: Perform a Kaiser test (ninhydrin). It should be negative (no blue color), indicating the N-terminus is capped.[1]

Visualized Workflows

Reaction Pathway: and Coupling

The following diagram illustrates the transformation from the fluorinated precursor to a peptide conjugate.

ReactionPathway Start Benzyl 3-fluoro-4-nitrobenzoate (Starting Material) Inter1 Intermediate A (Benzyl 3-(R-amino)-4-nitrobenzoate) Start->Inter1 SnAr (60°C, DIPEA) Amine Amine (R-NH2) (Nucleophile) Amine->Inter1 Deprotect Hydrogenolysis (H2, Pd/C) Inter1->Deprotect Benzyl Removal & Nitro Reduction Acid Free Acid (3-(R-amino)-4-aminobenzoic acid) Deprotect->Acid Peptide Peptide Coupling (HATU/DIPEA) Acid->Peptide Activation Final Peptide Conjugate Peptide->Final Amide Bond Formation

Caption: Workflow converting Benzyl 3-fluoro-4-nitrobenzoate into a peptide conjugate via SnAr and reductive deprotection.

Mechanism: Nucleophilic Aromatic Substitution ( )

This diagram details the electronic activation allowing the amine substitution.

SnArMechanism Pre Precursor (F-Ar-NO2) Complex Meisenheimer Complex (Transition State) Pre->Complex + Amine (Nucleophilic Attack) Product Product (R-NH-Ar-NO2) Complex->Product Restoration of Aromaticity Leaving Fluoride Ion (F-) Complex->Leaving Elimination

Caption: The nitro group activates the ring, stabilizing the Meisenheimer complex and facilitating fluoride displacement.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Steric hindrance of amineIncrease temperature to 80°C; switch solvent to DMSO.
Hydrolysis of Ester Wet solvent or excess baseUse anhydrous DMF; ensure DIPEA is dry; avoid hydroxide bases.
Incomplete Coupling Deactivated aniline amineThe aniline formed after reduction is less nucleophilic. Use highly active reagents like HATU or PyAOP.
Racemization High temperature/BaseKeep coupling temperature at RT; use Collidine instead of DIPEA if using chiral amino acid esters.

References

  • Solid-Phase Synthesis Strategies

    • Title: Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.[1][2]

    • Source: ResearchG
    • URL:[Link]

  • Reactivity of Fluoro-Nitrobenzoates

    • Title: 3-Fluoro-4-nitrobenzoic acid: Properties and Applications.[1][3][4][5]

    • Source: BenchChem.[6]

  • Peptide Coupling Reagents Guide: Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem.
  • Nitro Reduction Methodologies

    • Title: Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives.[1][7]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Application Note: High-Fidelity Preparation of Aniline Derivatives from Benzyl 3-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for laboratory execution. It prioritizes chemoselectivity, scalability, and safety, adhering to the E-E-A-T principles requested.

Executive Summary & Strategic Analysis

Benzyl 3-fluoro-4-nitrobenzoate is a "privileged scaffold" in drug discovery, particularly for the synthesis of kinase inhibitors and anti-infectives. Its value lies in its orthogonal reactivity :

  • The Nitro Group (C4): Precursor to the aniline (key pharmacophore).

  • The Fluorine Atom (C3): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro electron-withdrawing effect.
    
  • The Benzyl Ester (C1): A robust protecting group that can be removed via hydrogenolysis or preserved under specific reduction conditions.

This guide provides three validated workflows (Pathways A, B, and C) to access distinct aniline derivatives, solving the common challenge of chemoselectivity (e.g., reducing the nitro group without cleaving the benzyl ester or defluorinating the ring).

Reaction Landscape Visualization

The following diagram illustrates the decision matrix for selecting the correct protocol based on the desired target.

ReactionLandscape Start Starting Material: Benzyl 3-fluoro-4-nitrobenzoate Decision Target Design Strategy Start->Decision PathA Pathway A: Preserve F & Benzyl (Target: Fluoro-Aniline Ester) Decision->PathA Direct Reduction PathB Pathway B: Displace F, Preserve Benzyl (Target: Amino-Aniline Ester) Decision->PathB SNAr Diversification PathC Pathway C: Global Reduction (Target: Fluoro-Amino Acid) Decision->PathC Hydrogenolysis ProductA Benzyl 3-fluoro-4-aminobenzoate PathA->ProductA Fe / NH4Cl (Chemoselective) ProductB Benzyl 3-(R-amino)-4-aminobenzoate PathB->ProductB 1. R-NH2 / Base 2. Fe / NH4Cl ProductC 3-Fluoro-4-aminobenzoic Acid PathC->ProductC H2 / Pd/C (Concomitant)

Caption: Figure 1. Divergent synthetic pathways from the parent scaffold. Pathway selection depends on the necessity of the fluorine atom and the benzyl protecting group.

Critical Reagent Selection Guide

The choice of reducing agent is the single most critical variable. The table below summarizes the compatibility of common methods with this specific substrate.

Reducing SystemNitro ReductionBenzyl Ester StabilityFluorine StabilityApplication Context
Fe / NH₄Cl (aq) Excellent Stable Stable Recommended for Pathway A & B. Robust, scalable, tolerates halides.
H₂ / Pd/C ExcellentUnstable (Cleaves to Acid)Risk of DefluorinationRecommended for Pathway C. "Global" reduction/deprotection.
Zn / Acetic Acid GoodStableStableAlternative to Fe. Can be harder to work up (emulsions).
SnCl₂ / HCl GoodRisk of HydrolysisStableUse only if Fe fails; acidic conditions may hydrolyze ester.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction (Fe/NH₄Cl)

Objective: Synthesis of Benzyl 3-fluoro-4-aminobenzoate. Mechanism: Electron transfer from activated iron surface. The mild pH (buffered by NH₄Cl) prevents ester hydrolysis.

Materials:

  • Benzyl 3-fluoro-4-nitrobenzoate (1.0 equiv)

  • Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve the nitrobenzoate (1.0 equiv) in Ethanol (10 mL per gram of substrate).

  • Activation: Add Water (2.5 mL per gram) and Ammonium Chloride (5.0 equiv). Stir for 5 minutes at room temperature.

  • Reduction: Add Iron Powder (5.0 equiv) in a single portion.

    • Note: Use "reduced" iron powder for best kinetics. If the iron is oxidized (orange/rusty), activation with 1-2 drops of concentrated HCl may be required, but avoid excess acid to protect the ester.

  • Reflux: Heat the mixture to 70–80°C (gentle reflux). Monitor by TLC (usually 30% EtOAc/Hexanes) or HPLC.

    • Endpoint: Reaction is typically complete in 1–3 hours. The starting material spot (

      
      ) will disappear, and a lower fluorescent spot (amine, 
      
      
      
      ) will appear.
  • Workup (Crucial Step):

    • Cool to room temperature.[2][3][4][5][6]

    • Filtration: Filter the heterogeneous grey/brown slurry through a pad of Celite to remove iron oxides.

    • Wash: Rinse the Celite pad copiously with Ethyl Acetate (EtOAc) to elute the product adsorbed on the iron sludge.

  • Extraction: Concentrate the filtrate to remove Ethanol. Dilute the aqueous residue with EtOAc and wash with Water (2x) and Brine (1x).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The product usually solidifies upon standing.

Validation Criteria:

  • 1H NMR (DMSO-d6): Disappearance of the broad nitro signal; appearance of a broad singlet at

    
     5.0–6.0 ppm (NH₂).
    
  • MS (ESI+): [M+H]+ peak corresponding to M-30 (loss of O2, gain of H2... net mass change -14 from nitro to amine? No. NO2 is 46, NH2 is 16. Loss of 30 units.[7] Mass = MW - 30). Correction: Reduction is -O2 (+32) +H2 (+2). Net change is -30. Wait. NO2 (46) -> NH2 (16). Change is -30 Daltons.

Protocol B: Diversification via (Library Generation)

Objective: Synthesis of Benzyl 3-(alkylamino)-4-aminobenzoate. Logic: The fluorine is displaced before reduction. Once the nitro group is reduced to an aniline, the ring becomes electron-rich, deactivating it toward further substitution.

Materials:

  • Benzyl 3-fluoro-4-nitrobenzoate (1.0 equiv)

  • Primary or Secondary Amine (e.g., Morpholine, Benzylamine) (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO[2]

Step-by-Step Procedure:

  • Displacement: Dissolve substrate in DMF (5 mL/g). Add Base and Amine.[2][4]

  • Reaction: Stir at Room Temperature. If the amine is sterically hindered, heat to 50°C.

    • Caution: Do not exceed 80°C with strong bases to avoid hydrolyzing the benzyl ester.

  • Monitoring: Reaction is usually fast (30 min – 2 hours) due to the strong activation by the ortho-nitro group.

  • Intermediate Isolation: Pour into ice water. The yellow/orange solid (nitro-amine intermediate) usually precipitates. Filter and dry.

  • Reduction: Subject the intermediate to Protocol A (Fe/NH₄Cl) to generate the final diamine scaffold.

Protocol C: Global Reduction (Hydrogenolysis)

Objective: Synthesis of 3-Fluoro-4-aminobenzoic acid. Logic: Pd/C catalyzes both the reduction of the nitro group and the cleavage of the benzyl ester (O-debenzylation).

Materials:

  • Substrate (1.0 equiv)

  • 10% Pd/C (5–10 wt% loading)

  • Hydrogen Gas (Balloon or 1 atm)

  • Solvent: Methanol or Ethyl Acetate[6][8]

Step-by-Step Procedure:

  • Safety: Purge reaction vessel with Nitrogen to remove oxygen (prevent ignition of Pd/C).

  • Loading: Add catalyst carefully to the solvent (wet the catalyst first to avoid sparking). Add substrate.[1][2][4][5]

  • Hydrogenation: Introduce H₂ gas (balloon pressure is sufficient). Stir vigorously at RT.

  • Timeline:

    • Nitro reduction is fast (< 1 hour).

    • Benzyl cleavage is slower (2–12 hours).

  • Workup: Filter through Celite. Concentrate filtrate.[1]

    • Note: The product is an amino-acid (zwitterionic character). It may require pH adjustment to isoelectric point to precipitate, or use of ion-exchange resin for purification.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Product trapped in Iron sludge.Wash Celite pad with hot EtOAc or MeOH/DCM (10%) during filtration.
Ester Hydrolysis Reaction pH too high or too acidic.Ensure NH₄Cl is used (buffers to pH ~5-6). Avoid HCl or NaOH.
Incomplete SNAr Amine nucleophile is weak/bulky.Switch solvent to DMSO (increases rate). Increase temp to 60°C.
Defluorination (Protocol C) Pd/C is too active.Stop reaction immediately after H₂ uptake ceases. Switch to Pt/C (sulfided) if F-loss is severe.

References

  • Chemoselective Nitro Reduction (Fe/NH4Cl)

    • Liu, Y. et al. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Adv. Synth. Catal.2005 , 347, 217–219.

  • SNAr Reactivity of Fluoro-Nitrobenzenes

    • Bunnett, J. F. et al. "Comparative Mobility of Halogens in Reactions of Dihalobenzenes with Potassium Amide." J. Am. Chem. Soc.1958 , 80, 5051.

  • Hydrogenolysis of Benzyl Esters

    • Mandal, P. K. et al. "Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane."[9] J. Org.[5] Chem.2007 , 72, 6599.[9]

  • General Protocol for Nitro Reduction

    • BenchChem Application Note. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines."

Disclaimer: These protocols involve hazardous chemicals (nitro compounds, pressurized hydrogen, heavy metals). All work must be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 3-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: BZN-FN-403 Audience: Medicinal Chemists, Process Development Scientists

Diagnostic Interface: Route Selection

Before optimizing, confirm you are using the correct synthetic pathway for your scale and equipment. The synthesis of Benzyl 3-fluoro-4-nitrobenzoate presents a specific regiochemical challenge: the fluorine atom at the 3-position is activated for Nucleophilic Aromatic Substitution (SnAr) by the 4-nitro group. This dictates which reagents are "safe" to use.

Decision Matrix (Visual)

RouteSelection Start Start: Select Synthesis Strategy Scale What is your reaction scale? Start->Scale Small Small Scale (<5g) or Acid Sensitive Scale->Small Large Scale Up (>10g) Robust Equipment Scale->Large RouteC Route C: Fischer/Steglich (Acid + BnOH + Catalyst) Scale->RouteC Not Recommended (Equilibrium/Purification Issues) RouteA Route A: Alkylation (Sn2) (Acid + Benzyl Bromide) Small->RouteA Preferred RouteB Route B: Acid Chloride (Acid + SOCl2 + BnOH) Large->RouteB High Yield Warning CRITICAL WARNING: Avoid Strong Bases (Alkoxides) Risk of SnAr Fluorine Displacement RouteA->Warning RouteB->Warning

Figure 1: Strategic decision tree for synthetic route selection. Note the critical warning regarding base selection due to the activated fluorine.

Critical Workflow Protocols

Method A: The Alkylation Route (Recommended for Purity)

Best for: Avoiding harsh acidic conditions; minimizing side reactions. Mechanism: SN2 attack of the carboxylate on benzyl bromide.

Protocol:

  • Dissolution: Dissolve 3-fluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq). Do not use NaOH, NaH, or alkoxides.

    • Why? K₂CO₃ is non-nucleophilic enough to deprotonate the carboxylic acid without displacing the activated fluorine.

  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise at 0°C, then warm to Room Temperature (RT).

  • Monitoring: Stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Dilute with water (precipitates the ester) or extract with EtOAc.[1] Wash organic layer extensively with water to remove DMF.

Method B: The Acid Chloride Route (Recommended for Scale/Yield)

Best for: High throughput, quantitative conversion. Mechanism: Activation of acid to acyl chloride, followed by alcoholysis.

Protocol:

  • Activation: Suspend 3-fluoro-4-nitrobenzoic acid (1.0 eq) in Toluene or DCM. Add Thionyl Chloride (SOCl₂) (2.0 eq) and a catalytic drop of DMF.

  • Reflux: Heat to reflux (or 40°C in DCM) until gas evolution ceases and the solution becomes clear (approx. 2-3 hours).

  • Evaporation (CRITICAL STEP): Concentrate in vacuo to remove excess SOCl₂. Add fresh toluene and concentrate again (azeotropic removal).

    • Failure here leads to Benzyl Chloride impurities later.

  • Esterification: Dissolve the residue in DCM. Add Benzyl Alcohol (1.05 eq) and Pyridine (1.1 eq) at 0°C.

  • Workup: Wash with 1M HCl (to remove pyridine), then NaHCO₃, then Brine.

Troubleshooting Hub (FAQs)

Issue 1: "I have a major impurity spot just below my product."

Diagnosis: You likely displaced the fluorine atom (SnAr Side Reaction). Cause: Usage of a strong base (e.g., Sodium Ethoxide, Sodium Hydride) or heating with a nucleophilic base. The 3-fluoro position is highly electrophilic due to the ortho-nitro group. Solution:

  • Immediate Fix: Switch to Method A using K₂CO₃ or Cs₂CO₃ .

  • Prevention: Never use alkoxide bases (NaOMe, NaOEt) with this substrate.

Issue 2: "My yield is low (<60%) using the Acid Chloride method."

Diagnosis: Hydrolysis or Side Reactions. Cause:

  • Moisture: The acid chloride reverted to the acid before reacting with benzyl alcohol.

  • Benzyl Chloride Formation: Excess SOCl₂ reacted with the Benzyl Alcohol directly. Solution:

  • Ensure the acid chloride is dried via toluene azeotrope before adding benzyl alcohol.

  • Use DCM (Dichloromethane) as the solvent for the esterification step to keep temperatures low (0°C), minimizing side reactions.

Issue 3: "The product is an oil and won't crystallize."

Diagnosis: Solvent occlusion or impurities. Context: Benzyl esters of nitrobenzoic acids are typically solids, but impurities (benzyl alcohol, benzyl bromide) depress the melting point. Solution:

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether, then add Hexane or Pentane dropwise until cloudy. Cool to -20°C.

  • Seed: If available, add a seed crystal of the pure ester.

Data & Specifications

ParameterSpecification / ValueNotes
Target CAS Not assigned generic (Precursor Acid: 403-21-4)Derivative of 3-fluoro-4-nitrobenzoic acid
Molecular Weight 275.23 g/mol
Typical Yield (Method A) 85 - 92%Limited by workup losses (DMF removal)
Typical Yield (Method B) 90 - 98%Limited by moisture control
Key Impurity A Benzyl 3-(benzyloxy)-4-nitrobenzoateResult of SnAr on Fluorine (Avoid strong base)
Key Impurity B Benzyl ChlorideResult of excess SOCl₂ + Benzyl Alcohol

Mechanistic Visualization: The SnAr Risk

The following diagram illustrates why base selection is the single most critical factor in this synthesis.

SnArMechanism cluster_0 Yield Killer Pathway Substrate 3-fluoro-4-nitrobenzoate (Target) Intermediate Meisenheimer Complex (Stabilized by NO2) Substrate->Intermediate + Strong Base Product Stable Product (No Side Reaction) Substrate->Product + Weak Base StrongBase Strong Base (e.g., NaOBn, NaOMe) WeakBase Weak Base (e.g., K2CO3, Pyridine) Impurity SnAr Product (Fluorine Displaced) Intermediate->Impurity - F-

Figure 2: Mechanism of the unwanted Nucleophilic Aromatic Substitution (SnAr). The nitro group activates the fluorine, making it susceptible to attack by strong nucleophiles.

References

  • General Synthesis (Acid Chloride Method): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for conversion of nitro-benzoic acids to esters via acid chlorides).
  • SnAr Reactivity Context:Nucleophilic Aromatic Substitution of 3-fluoro-4-nitrobenzoic acid derivatives. (See general reactivity of ortho-halonitrobenzenes in: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms).
  • Patent Precedent (Analogous Chemistry): WO2009130481A1.[2] Process for the preparation of antimicrobial compounds. (Describes the synthesis and handling of 3-fluoro-4-nitrobenzoic acid intermediates). Available at:

Sources

Technical Support Center: Purification of Benzyl 3-fluoro-4-nitrobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Benzyl 3-fluoro-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of this specific compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to overcome challenges in your purification workflow.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of Benzyl 3-fluoro-4-nitrobenzoate.

Q1: My Benzyl 3-fluoro-4-nitrobenzoate is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is likely not a suitable choice for your compound at the concentration you are using. Benzyl 3-fluoro-4-nitrobenzoate, being a moderately polar molecule due to the ester, fluoro, and nitro groups, requires a solvent with compatible polarity.[1]

  • Initial Step: Ensure you are using a sufficient volume of solvent. A common error is not adding enough solvent to dissolve the solute, even at elevated temperatures.[2]

  • Solvent Selection: If increasing the solvent volume is ineffective, you will need to select a more appropriate solvent. Good starting points for nitroaromatic compounds are often alcoholic solvents.[1] Consider solvents like ethanol, isopropanol, or a mixed solvent system such as ethanol/water.

  • Systematic Approach: The ideal solvent will dissolve the compound when hot but have low solubility when cold.[3][4] You can perform small-scale solubility tests with a variety of solvents to identify the best candidate before committing your entire batch.

Q2: Crystals of Benzyl 3-fluoro-4-nitrobenzoate are not forming upon cooling. What are the likely causes and solutions?

A2: The failure of crystals to form is a frequent issue in recrystallization and can stem from several factors.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the solution's surface. This creates microscopic scratches that provide nucleation sites for crystal growth.[2][5]

    • Add a seed crystal of pure Benzyl 3-fluoro-4-nitrobenzoate, if available. The seed crystal acts as a template for other molecules to crystallize upon.[6]

  • Excess Solvent: You may have used too much solvent, resulting in a solution that is not saturated enough for crystallization to occur upon cooling.[6][7] The remedy is to gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again slowly.[8]

  • Cooling Rate: Cooling the solution too rapidly can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

Q3: My compound has "oiled out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities.

  • Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Then, add a small amount of additional solvent to lower the saturation point. This may allow crystallization to occur at a temperature below the compound's melting point.[8]

  • Slow Cooling: Very slow cooling can favor the formation of crystals over oil.[6] Try insulating the flask to slow down the cooling process.

  • Change Solvent: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.[8]

Q4: The recrystallized Benzyl 3-fluoro-4-nitrobenzoate is still impure. What went wrong?

A4: Impurities in the final product can result from a few common procedural errors.

  • Inadequate Solvent Choice: The solvent may not have effectively differentiated between your desired compound and the impurities. The ideal solvent should either dissolve impurities completely even at low temperatures or not dissolve them at all.[1]

  • Crystals Trapped Impurities: If the crystals formed too quickly, impurities may have become trapped within the crystal lattice.[5] To rectify this, redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.[8]

  • Insufficient Washing: Ensure the collected crystals are washed with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.[2] Using warm or room temperature solvent will redissolve some of your product.

II. Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific issues during the recrystallization of Benzyl 3-fluoro-4-nitrobenzoate.

Issue 1: Poor Crystal Yield
Potential Cause Underlying Principle Recommended Solution
Excessive Solvent Used The concentration of the solute in the cold solvent is too low to reach its saturation point, preventing precipitation.[2]Reheat the solution to boil off some of the solvent. Allow the more concentrated solution to cool slowly.[8]
Premature Crystallization Crystals forming during hot filtration can lead to significant product loss.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[8]
Washing with Warm Solvent Using a washing solvent that is not sufficiently cold will dissolve a portion of the purified crystals.[2]Always wash the collected crystals with a minimal amount of ice-cold solvent.
Incomplete Crystallization The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.After cooling to room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[9]
Issue 2: Discolored Crystals
Potential Cause Underlying Principle Recommended Solution
Colored Impurities Present Highly colored impurities may co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[9][10]
Compound Decomposition Prolonged heating or heating at too high a temperature can cause decomposition of the target compound.Avoid excessive heating times. If decomposition is suspected, consider using a solvent with a lower boiling point.

III. Experimental Protocols

A. Single-Solvent Recrystallization Protocol

This protocol outlines the standard procedure for recrystallizing Benzyl 3-fluoro-4-nitrobenzoate using a single appropriate solvent.

  • Solvent Selection: Based on preliminary solubility tests, choose a solvent in which Benzyl 3-fluoro-4-nitrobenzoate is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures.[1] Ethanol or isopropanol are often good starting points.[1]

  • Dissolution: Place the crude Benzyl 3-fluoro-4-nitrobenzoate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling while gently swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[5] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[5]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time to promote the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice bath to maximize crystal yield.[5]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

B. Mixed-Solvent Recrystallization Protocol

This technique is useful when no single solvent meets the ideal criteria. A pair of miscible solvents is used – one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[8]

  • Solvent Pair Selection: Choose two miscible solvents with the described properties. A common pair is ethanol and water.[3]

  • Dissolution: Dissolve the crude Benzyl 3-fluoro-4-nitrobenzoate in a minimal amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), which indicates the start of precipitation.[8]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[8]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[8]

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

IV. Visualizations

Recrystallization Workflow

Recrystallization_Workflow A Crude Benzyl 3-fluoro-4-nitrobenzoate B Dissolve in Minimal Hot Solvent A->B C Hot Gravity Filtration (if necessary) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I Troubleshooting_Decision_Tree Start Recrystallization Issue Q1 No Crystals Forming? Start->Q1 Q2 Oiling Out? Start->Q2 Q3 Low Yield? Start->Q3 A1_1 Add Seed Crystal or Scratch Flask Q1->A1_1 Yes A1_2 Evaporate Excess Solvent and Recool Q1->A1_2 Yes Q1->Q2 No A1_1->Q2 A1_2->Q2 A2_1 Reheat, Add More Solvent, and Recool Slowly Q2->A2_1 Yes A2_2 Choose a Lower Boiling Point Solvent Q2->A2_2 Yes Q2->Q3 No A2_1->Q3 A2_2->Q3 A3_1 Ensure Minimum Hot Solvent Was Used Q3->A3_1 Yes A3_2 Wash with Ice-Cold Solvent Q3->A3_2 Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

V. References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Nitroaromatic Compounds. Retrieved from

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from

  • ChemicalBook. (n.d.). 3-Fluoro-4-nitrobenzoic acid synthesis. Retrieved from

  • XperChem. (2024, November 30). What are the characteristics and synthesis methods of 3-Fluoro-4-nitrobenzoic acid?. FAQ. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Retrieved from

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-nitrobenzoic acid 98 453-71-4. Retrieved from

  • Ossila. (n.d.). 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4. Retrieved from

  • CymitQuimica. (n.d.). CAS 185629-31-6: Benzoic acid, 3-fluoro-4-nitro-, methyl ester. Retrieved from

  • Benchchem. (n.d.). Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile. Retrieved from

  • Florida Agricultural and Mechanical University. (2016, September 27). Lab Report Recrystallization. Retrieved from

  • ChemicalBook. (n.d.). BENZYL 3-FLUORO-4-NITROBENZOATE | 811788-85-9. Retrieved from

  • Google Patents. (n.d.). JP2001226323A - Method for recovering benzyl benzoate. Retrieved from

  • ChemBK. (2024, April 9). 4-Fluoro-3-nitrobenzoic acid. Retrieved from

  • Google Patents. (n.d.). US6491795B2 - Process for recovering benzyl benzoate. Retrieved from

  • SIELC Technologies. (2018, May 16). Benzyl 4-nitrobenzoate. Retrieved from

  • Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from

Sources

Technical Support Center: Purification of Benzyl 3-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Column Chromatography Separation of Benzyl 3-fluoro-4-nitrobenzoate Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Scientists, Drug Development Professionals

Ticket ID: PUR-BzFNB-001 Status: Open Subject: Optimization of Normal Phase Silica Chromatography for Benzyl 3-fluoro-4-nitrobenzoate

Executive Summary & Molecule Profile

User Inquiry: "I am synthesizing Benzyl 3-fluoro-4-nitrobenzoate via esterification and need a robust purification method. My crude mixture contains unreacted benzyl alcohol, the carboxylic acid starting material, and the product. Standard hexane/ethyl acetate gradients are yielding mixed fractions."

Technical Response: Benzyl 3-fluoro-4-nitrobenzoate is a moderately polar ester due to the electron-withdrawing nitro and fluoro substituents on the benzoate ring. The separation challenge often arises not from the product's retention, but from the "tailing" of unreacted acidic starting materials or the co-elution of benzyl alcohol.

Compound Profile:

  • Target: Benzyl 3-fluoro-4-nitrobenzoate

  • CAS: 811788-85-9[1]

  • Key Functionalities: Nitro (-NO₂), Fluoro (-F), Benzyl Ester (-COOCH₂Ph)

  • Primary Impurities: 3-Fluoro-4-nitrobenzoic acid (Acidic/Polar), Benzyl Alcohol (Polar/H-bonding), Benzyl Bromide (if alkylation route used, Non-polar).

Pre-Separation Diagnostics (FAQs)

Q: Before running the column, how should I treat the crude reaction mixture?

A: Do not load the crude directly if significant acid remains. The 3-fluoro-4-nitrobenzoic acid starting material is highly polar and acidic. On silica gel, it will streak (tail) significantly, potentially contaminating your ester fractions.

  • Protocol: Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash twice with Saturated Sodium Bicarbonate (NaHCO₃). This converts the free acid into its water-soluble sodium salt, removing it from the organic layer.

  • Benefit: This simplifies the chromatogram, leaving primarily the benzyl alcohol and the target ester to separate.

Q: What is the optimal TLC solvent system?

A: A mobile phase of Hexane:Ethyl Acetate (80:20 to 75:25) is typically ideal for initial screening.

  • Visualization: The compound is UV-active. Use a UV lamp at 254 nm . The nitro group and aromatic rings provide strong absorbance.

  • Stain: If benzyl alcohol is present, it can be visualized using a KMnO₄ or PMA (Phosphomolybdic Acid) stain (appears as a white/yellow spot on purple/green background) if UV is ambiguous.

Q: My product is co-eluting with Benzyl Alcohol. How do I fix this?

A: Benzyl alcohol has a similar polarity to many benzoate esters but possesses a free hydroxyl group.

  • Tactic 1 (DCM): Switch the weak solvent. Use Dichloromethane (DCM) / Hexane mixtures. The selectivity of DCM often separates aromatic alcohols from esters better than EtOAc.

  • Tactic 2 (Solid Phase): If the benzyl alcohol content is low (<10%), you can load the crude onto a small plug of silica, elute the ester with 5% EtOAc/Hexane (benzyl alcohol sticks tighter), and then flush the column.

Step-by-Step Purification Protocol

Method: Flash Column Chromatography (Normal Phase) Stationary Phase: Silica Gel 60 (230-400 mesh)

Phase 1: Column Preparation
  • Slurry Pack: Suspend Silica Gel 60 in 95:5 Hexane:EtOAc .

  • Bed Volume: Ensure a silica height of at least 15-20 cm for difficult separations (approx. 30-50g silica per 1g of crude).

  • Equilibration: Flush the column with 2 column volumes (CV) of the starting solvent.

Phase 2: Sample Loading
  • Wet Loading: Dissolve the crude oil in a minimum amount of DCM or Toluene (avoid EtOAc if possible to keep the band tight).

  • Dry Loading (Recommended): Dissolve crude in DCM, add silica gel (1:1 ratio by weight), and rotary evaporate to a free-flowing powder. Load this powder on top of the sand layer. Why? This eliminates solvent polarity effects during loading and sharpens the bands.

Phase 3: Elution Gradient

Run the following gradient profile (based on CV):

StepSolvent Ratio (Hex:EtOAc)Volume (CV)Target Elution
195:5 2Non-polar impurities (Benzyl bromide, ethers)
290:10 3Onset of Target Ester
385:15 4-5Main Product Peak (Benzyl 3-fluoro-4-nitrobenzoate)
470:30 3Benzyl Alcohol (Impurity)
50:100 (or MeOH flush)2Residual polar junk / Acid traces
Phase 4: Fraction Analysis
  • Spot fractions on a TLC plate.

  • Visualize under UV (254 nm).[2][3][4]

  • Pool fractions containing the pure spot (Rf ~0.3 - 0.4 in 90:10 Hex:EtOAc).

  • Evaporate solvent under reduced pressure (< 40°C).

Troubleshooting Guide (Root Cause Analysis)

SymptomProbable CauseCorrective Action
Streaking / Tailing Residual Carboxylic AcidAdd 0.5% Acetic Acid to the mobile phase to suppress ionization, OR perform a NaHCO₃ wash before loading.
Product Crystallizes on Column Low Solubility in HexaneUse a DCM/Hexane gradient instead of EtOAc/Hexane. DCM solubilizes nitro-aromatics better.
Poor Resolution (Overlapping Spots) OverloadingReduce sample load to <1% of silica weight. Switch to Dry Loading to prevent band broadening.
"Ghost" Peaks Hydrolysis on SilicaNitro-benzoates are generally stable, but prolonged exposure to acidic silica can cause hydrolysis. Run the column quickly (< 2 hours).

Workflow Visualization

The following diagram outlines the decision logic for purifying Benzyl 3-fluoro-4-nitrobenzoate, ensuring the removal of acidic and alcoholic impurities before and during chromatography.

PurificationWorkflow Start Crude Reaction Mixture CheckAcid Check for Acid Impurity (TLC / pH) Start->CheckAcid BicarbWash Wash with Sat. NaHCO3 (Remove Acid) CheckAcid->BicarbWash Acid Present TLC_Check TLC Analysis (Hex:EtOAc 80:20) CheckAcid->TLC_Check No Acid BicarbWash->TLC_Check DryLoad Dry Load onto Silica (Recommended) TLC_Check->DryLoad Rf Diff > 0.1 Gradient Run Gradient: 95:5 -> 80:20 Hex:EtOAc DryLoad->Gradient Fraction1 Frac 1-10: Non-polars (Benzyl bromide) Gradient->Fraction1 Early Elution Fraction2 Frac 11-25: TARGET (Benzyl 3-fluoro-4-nitrobenzoate) Gradient->Fraction2 Mid Elution Fraction3 Frac 26+: Polars (Benzyl alcohol) Gradient->Fraction3 Late Elution

Caption: Decision tree for the purification of Benzyl 3-fluoro-4-nitrobenzoate, emphasizing the removal of acidic impurities prior to chromatography.

References

  • National Center for Biotechnology Information (NCBI). (2009). Ethyl 4-fluoro-3-nitrobenzoate: Crystal Structure and Synthesis. PubMed Central. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved March 2, 2026, from [Link]

  • SIELC Technologies. (2018).[5] Separation of Benzyl 4-nitrobenzoate on Newcrom R1 HPLC column. Retrieved March 2, 2026, from [Link]

Sources

removing unreacted starting materials from Benzyl 3-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted starting materials from Benzyl 3-fluoro-4-nitrobenzoate CAS Registry Number: 811788-85-9 Target Audience: Medicinal Chemists, Process Development Scientists[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of Benzyl 3-fluoro-4-nitrobenzoate , a critical intermediate often used in the synthesis of benzimidazoles and other heterocyclic pharmaceutical targets.[1]

The synthesis typically proceeds via one of two primary routes:

  • Fischer Esterification: 3-Fluoro-4-nitrobenzoic acid + Benzyl alcohol (Acid catalyzed).[1]

  • Nucleophilic Substitution: 3-Fluoro-4-nitrobenzoic acid + Benzyl bromide (Base mediated).[1]

Each route introduces specific impurity profiles that require distinct remediation strategies. This guide prioritizes chemical causality over rote memorization, ensuring you understand why a purification step works.

Module 1: Removing Unreacted Acid (3-Fluoro-4-nitrobenzoic acid)

The Issue: The starting material, 3-fluoro-4-nitrobenzoic acid (CAS 403-21-4), often remains in equilibrium mixtures (Fischer esterification) or due to incomplete conversion.[1] Physicochemical Insight: The carboxylic acid moiety (


) is significantly more acidic than the target ester. We exploit this by converting the acid into a water-soluble carboxylate salt while the lipophilic ester remains in the organic phase.[1]
Protocol: The Bicarbonate Wash

Do not use strong bases (NaOH/KOH) immediately, as the electron-withdrawing nitro group at the 4-position activates the ester carbonyl, making it susceptible to hydrolysis.[1]

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash 1 (Mild Base): Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Observation: Gas evolution (

      
      ) indicates the neutralization of the acid.
      
    • Endpoint: Continue washing until no further bubbling is observed.

  • Wash 2 (Brine): Wash once with saturated brine to remove trapped water.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    .
Visual Logic: Acid-Base Extraction

AcidRemoval cluster_mechanism Chemical Transformation Mixture Crude Mixture (Ester + Acid Impurity) Solvent Dissolve in EtOAc Mixture->Solvent Wash Add Sat. NaHCO3 (Shake & Vent) Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains Target Ester) PhaseSep->OrgLayer Retain AqLayer Aqueous Layer (Contains Acid Salt + Na+) PhaseSep->AqLayer Discard Mechanism R-COOH + NaHCO3 -> R-COO(-)Na(+) + H2O + CO2

Figure 1: Mechanism of separating the acidic starting material via salt formation.[1]

Module 2: Removing Excess Benzyl Alcohol

The Issue: Benzyl alcohol (CAS 100-51-6) has a high boiling point (~205°C) and adheres to glassware/products due to hydrogen bonding.[1] It is difficult to remove via rotary evaporation without high heat, which risks decomposing the nitro-ester.[1]

Strategy A: The "Scavenger" Resin (Chemical Derivatization)

If chromatography is difficult (e.g., overlapping


 values), use a chemical scavenger to alter the polarity of the alcohol.
  • Reaction: Add Succinic Anhydride (1.2 equiv relative to estimated residual alcohol) and catalytic DMAP to the crude mixture in DCM.

  • Mechanism: The succinic anhydride reacts only with the benzyl alcohol to form a hemisuccinate (an acid). The target ester cannot react.

  • Workup: Wash the mixture with saturated NaHCO₃ (as in Module 1). The benzyl alcohol—now converted to a charged hemisuccinate—will migrate to the aqueous layer.

Strategy B: Azeotropic Removal (Dean-Stark)

If the reaction was performed in toluene, excess benzyl alcohol can sometimes be co-distilled, but this is inefficient.[1] A better approach for isolation is:

  • Co-evaporation: Add Heptane or Water to the crude oil.

  • Rotovap: Benzyl alcohol forms azeotropes with water (99°C) and mild azeotropes with heptane, allowing removal at lower bath temperatures (~50°C) under vacuum.

Decision Tree: Alcohol Removal

AlcoholRemoval Start Excess Benzyl Alcohol Present? Scale Check Scale Start->Scale SmallScale Small Scale (<5g) Scale->SmallScale LargeScale Large Scale (>10g) Scale->LargeScale Chrom Flash Chromatography (Hexane:EtOAc) SmallScale->Chrom Scavenge Derivatization (Succinic Anhydride) LargeScale->Scavenge Wash Basic Wash (Removes Hemisuccinate) Scavenge->Wash

Figure 2: Decision matrix for removing high-boiling benzyl alcohol based on reaction scale.

Module 3: Removing Benzyl Bromide (Lachrymator)

The Issue: If Route 2 (Nucleophilic Substitution) was used, excess benzyl bromide is a potent lachrymator and alkylating agent. Safety Warning: Benzyl bromide is highly irritating to eyes and mucous membranes. Handle only in a fume hood.

Protocol: Amine Quench[1]
  • Quenching: Add Triethylamine (TEA) or Diethylamine (0.5 - 1.0 equiv excess relative to bromide) to the reaction mixture.

  • Stir: Stir at room temperature for 30–60 minutes.

  • Mechanism: The amine performs an

    
     attack on the benzyl bromide, forming a quaternary ammonium salt (e.g., Benzyltriethylammonium bromide).
    
  • Precipitation: This salt is often insoluble in non-polar solvents (Ether/Hexane) and will precipitate, or it can be washed out with water.

Summary of Physicochemical Properties

ComponentRoleBoiling Point / MPSolubility (Aq)Removal Strategy
Benzyl 3-fluoro-4-nitrobenzoate Target High BP / SolidInsolubleN/A (Isolate)
3-Fluoro-4-nitrobenzoic acid Starting MaterialMP 174°CSoluble (pH > 7)NaHCO₃ Wash
Benzyl Alcohol ReagentBP 205°CModerateChromatography / Derivatization
Benzyl Bromide ReagentBP 198°CInsolubleAmine Quench (forms salt)

Frequently Asked Questions (Troubleshooting)

Q1: My product is "oiling out" instead of crystallizing. What should I do?

  • Cause: Impurities (specifically benzyl alcohol or isomers) depress the melting point.

  • Fix:

    • Dissolve the oil in a minimum amount of hot Ethanol or Isopropanol .

    • Add water dropwise until slight turbidity appears.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Let it stand in the fridge (4°C) overnight.

Q2: I see a spot on TLC very close to my product. Is it the acid?

  • Analysis: Unlikely. The acid is very polar and usually stays at the baseline in non-polar solvent systems (e.g., 10% EtOAc/Hexane).

  • Likely Culprit: It is likely Benzyl benzoate (if unsubstituted benzoic acid was present) or a regioisomer if the fluorination/nitration was not specific.

  • Solution: Run a gradient column: Start with 100% Hexane and slowly increase EtOAc to 10%.

Q3: Can I distill the product to purify it?

  • CRITICAL WARNING: NO. Nitro-substituted aromatic compounds can be thermally unstable.[1] The predicted boiling point (~425°C) is far too high. Distillation poses a severe explosion risk. Rely on crystallization or chromatography.[2]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Fischer Esterification and workup procedures). [1]

  • BenchChem. (2025).[2][3] Purification of Benzyl 2-bromonicotinate products. (Technical guide on removing benzyl alcohol and acidic impurities from similar benzyl esters). [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 230653, 3-Fluoro-4-nitrobenzoic acid. (Physicochemical data source).

  • Tempest, P., et al. (2013).[4] MCC/SNAr methodology. part 2: novel three-step solution phase access to libraries of benzodiazepines. Tetrahedron Letters, 44, 1947–1950.[4] (Context for use of fluoro-nitrobenzoates in heterocyclic synthesis).

Sources

thermal stability issues of Benzyl 3-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the thermal stability and handling of Benzyl 3-fluoro-4-nitrobenzoate . This content is structured for researchers and process chemists, focusing on the dual risks posed by the energetic nitro group and the highly activated fluoro-substituent.

Topic: Thermal Stability, Decomposition Risks, and Process Safety

Document ID: TS-BFNB-001 | Version: 2.0 | Status: Active

Executive Technical Overview

Benzyl 3-fluoro-4-nitrobenzoate represents a unique stability challenge due to the synergistic effects of its three functional groups:

  • Nitro Group (

    
    ):  Inherently energetic. While simple nitroaromatics often decompose 
    
    
    
    , the presence of the ester and fluorine can lower the onset temperature of decomposition (
    
    
    ).
  • Activated Fluorine (3-F): The nitro group at the 4-position strongly withdraws electron density, activating the 3-fluoro position toward Nucleophilic Aromatic Substitution (

    
    ) . This is the primary source of "thermal" instability in solution—unexpected exotherms caused by side reactions, not just pure thermal decomposition.
    
  • Benzyl Ester: Susceptible to acid/base hydrolysis and thermal cleavage at elevated temperatures.

Critical Safety Warning: Treat this compound as a potential energetic material. Always perform Differential Scanning Calorimetry (DSC) before scaling up reactions above 100g.

Diagnostic Troubleshooting (Q&A)

Category A: Storage & Intrinsic Stability

Q1: I observed a pressure buildup in the storage container after 3 months at room temperature. Is the compound decomposing?

  • Diagnosis: Likely slow hydrolysis , not nitro-decomposition.

  • Root Cause: Benzyl esters are moisture-sensitive. If stored in non-desiccated conditions, atmospheric moisture hydrolyzes the ester, releasing benzyl alcohol and 3-fluoro-4-nitrobenzoic acid . The acid can catalyze further degradation.

  • Resolution:

    • Vent the container carefully in a fume hood.

    • Check purity via HPLC/TLC. If acid content

      
      , repurify.
      
    • Protocol: Store at

      
       under argon/nitrogen atmosphere.
      

Q2: What is the safe operating temperature limit for this compound?

  • Technical Limit: The intrinsic

    
     for nitro-aromatic decomposition is typically 
    
    
    
    . However, the Process Safety Limit is much lower.
  • Guideline:

    • Solid State: Do not heat solids

      
       without DSC data.
      
    • In Solution: Limit reaction temperatures to

      
      .
      
    • Reasoning: Above

      
      , the risk of autocatalytic decomposition and thermal cleavage of the benzyl group increases significantly.
      
Category B: Reaction Process Risks ( vs. Thermal)

Q3: During a reaction with an amine nucleophile at


, the temperature spiked unexpectedly. Why? 
  • Diagnosis: Uncontrolled Nucleophilic Aromatic Substitution (

    
    ) .
    
  • Mechanism: You likely intended to react with the ester or another part of the molecule, but the 3-fluoro position is highly activated by the 4-nitro group. The displacement of fluoride is exothermic.

  • Correction:

    • Run the reaction at a lower temperature (

      
      ).
      
    • Titrate the nucleophile slowly to manage the heat release.

    • Monitor: Check for the release of fluoride ions (etching of glass or

      
      -NMR shift).
      

Q4: Can I distill this compound to purify it?

  • Verdict: HIGH RISK. Do NOT distill.

  • Risk Factor: High-vacuum distillation requires elevated temperatures (likely

    
     pot temp). This approaches the "Time to Maximum Rate" (TMR) zone for nitro-runaway.
    
  • Alternative: Use recrystallization (e.g., EtOH/Heptane) or column chromatography.

Visualizing Instability Pathways

The following diagram maps the degradation pathways based on thermal and chemical triggers.

StabilityPathways Compound Benzyl 3-fluoro- 4-nitrobenzoate Heat Heat (>150°C) Compound->Heat Nucleophile Nucleophiles (Amines/OH-) Compound->Nucleophile Runaway Nitro-Decomposition (Violent Gas Release) Heat->Runaway High T / Dry Cleavage Benzyl Cleavage (Benzoic Acid + Carbocation) Heat->Cleavage Mod T / Acid Cat SNAr S_NAr Product (F- Displacement) Nucleophile->SNAr Fast (Activated) Hydrolysis Hydrolysis (Ester Cleavage) Nucleophile->Hydrolysis Competitive

Figure 1: Thermal and chemical degradation pathways. Note that S_NAr reactions can occur at much lower temperatures than thermal decomposition but generate heat that may trigger the thermal runaway.

Standard Operating Procedures (SOPs)

Protocol A: Thermal Safety Screening (Mandatory for Scale-up)

Before heating >10g of material above


.
  • DSC Scan: Run 2-5 mg sample in a gold-plated high-pressure crucible.

    • Rate:

      
       from 
      
      
      
      to
      
      
      .
    • Fail Criteria: Any exotherm

      
       with an onset temperature (
      
      
      
      ) within
      
      
      of your process temperature.
  • Isothermal Hold: If process temp is

    
    , hold DSC at 
    
    
    
    for 24 hours to check for induction periods (autocatalysis).
Protocol B: Safe Workup (Quenching)

To prevent hydrolysis-driven impurities.

ParameterSpecificationReason
pH Control Maintain pH 4–6Basic pH (

) rapidly hydrolyzes the ester; Strong acid (

) risks transesterification.
Temperature

Minimizes

of water/hydroxide attacking the Fluorine.
Drying

(Neutral)
Avoid basic drying agents (e.g.,

) which can induce degradation.

References & Authority

  • Nitroaromatic Stability: Booth, E. P. (1991). Thermal Decomposition of Nitroaromatic Compounds. The decomposition energy of nitro groups is typically 300–400 kJ/mol.

  • S_NAr Reactivity: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. The 3-fluoro-4-nitro motif is a classic "highly activated" substrate where the nitro group stabilizes the Meisenheimer complex.

  • Benzyl Ester Cleavage: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Benzyl esters are stable to mild conditions but cleave under strong acid or hydrogenolysis.

  • DSC Methodology: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Risk assessment protocols for energetic intermediates.

Validation & Comparative

1H NMR spectrum analysis of Benzyl 3-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of Benzyl 3-fluoro-4-nitrobenzoate , a critical intermediate in the synthesis of pharmaceutical agents such as GLP-1 receptor agonists and STAT3 inhibitors.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Introduction & Structural Context

Benzyl 3-fluoro-4-nitrobenzoate (CAS: 811788-85-9) is a bifunctional aromatic building block. Its value lies in the orthogonal reactivity of its substituents: the nitro group (susceptible to reduction), the fluorine atom (activating the ring for SNAr reactions), and the benzyl ester (a stable yet selectively cleavable protecting group).

Accurate NMR characterization is essential to distinguish this compound from its potential impurities (e.g., the free acid, benzyl alcohol) and its non-fluorinated analogs. The introduction of the fluorine atom at the 3-position breaks the symmetry of the para-substituted benzoate, creating a complex spin system that serves as a unique spectral fingerprint.

Structural Key Features[1][2][3][4]
  • Asymmetry: Unlike Benzyl 4-nitrobenzoate (AA'BB' system), the 3-fluoro derivative exhibits a 1,2,4-trisubstituted aromatic pattern with additional H-F coupling.

  • Electronic Environment: The nitro group (position 4) strongly deshields the adjacent H-5 proton. The fluorine (position 3) introduces large heteronuclear coupling constants (

    
    ).
    

Experimental Protocol & Methodology

To ensure reproducibility and spectral fidelity, the following protocol is recommended. This workflow minimizes water peaks and prevents hydrolysis of the ester during analysis.

Sample Preparation[1][3][4][5][6][7][8]
  • Solvent Choice: Chloroform-d (CDCl₃) (99.8% D) is the standard solvent. It prevents exchange of labile protons and provides excellent solubility for the benzyl ester.

    • Alternative: DMSO-d₆ may be used if the sample contains polar impurities (like the free acid), but it will shift the water peak to ~3.33 ppm, potentially obscuring benzyl methylene signals.

  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

    • Note: Higher concentrations (>20 mg) may cause line broadening due to viscosity or stacking effects.

  • Filtration: Filter the solution through a cotton plug within a glass pipette into the NMR tube to remove suspended solids (e.g., drying agents like Na₂SO₄) that degrade field homogeneity.

Instrument Parameters
  • Frequency: 300 MHz or higher (400 MHz recommended to resolve H-2/H-6 overlap).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16–32 scans are sufficient for this concentration.

  • Temperature: 298 K (25 °C).

Workflow Diagram

NMR_Workflow cluster_0 Sample Prep cluster_1 Acquisition cluster_2 Processing Step1 Weigh 10-15 mg Target Compound Step2 Dissolve in 0.6 mL CDCl3 Step1->Step2 Step3 Filter into 5mm NMR Tube Step2->Step3 Step4 Lock & Shim (CDCl3) Step3->Step4 Step5 Acquire 1H Spectrum (ns=16, d1=1.0s) Step4->Step5 Step6 Phase & Baseline Correction Step5->Step6 Step7 Integration & Peak Picking Step6->Step7

Figure 1: Optimized workflow for high-fidelity 1H NMR acquisition of benzyl esters.

Detailed Spectral Analysis

The following data is based on validated literature values for Benzyl 3-fluoro-4-nitrobenzoate in CDCl₃ at 300 MHz [1].

Chemical Shift Assignment Table
Proton LabelChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constants (

Hz)
Assignment Logic
H-5 8.12 dd1H

,

Most Deshielded: Ortho to the strongly electron-withdrawing Nitro group. The doublet of doublets arises from coupling to H-6 (ortho) and F-3 (meta).
H-2, H-6 8.04 – 7.96 m2HOverlappingAromatic Core: H-2 is ortho to F (large

) and meta to NO₂. H-6 is ortho to the Ester. These signals often overlap at 300 MHz.
Ar-H (Bn) 7.54 – 7.37 m5HMultipletBenzyl Group: The phenyl ring protons of the benzyl group appear as a characteristic multiplet in the standard aromatic region.
CH₂ (Bn) 5.43 s2H-Benzylic Methylene: A sharp singlet, diagnostic of the benzyl ester. A shift >5.0 ppm confirms esterification (vs. ~4.7 ppm for benzyl alcohol).
Coupling Analysis (The Fluorine Effect)

The presence of Fluorine-19 (spin 1/2, 100% abundance) creates distinct splitting patterns not seen in the non-fluorinated analog.

  • H-5 Splitting: This proton is ortho to the nitro group and meta to the fluorine.

    • It couples with H-6 (ortho,

      
       Hz).
      
    • It couples with F-3 (meta,

      
       Hz).
      
    • Result: A clear doublet of doublets (dd) at 8.12 ppm.

  • H-2 Splitting: This proton is ortho to the fluorine.

    • It typically exhibits a large H-F coupling (

      
       Hz).
      
    • This large splitting often pushes the H-2 signal to overlap with H-6.

Coupling Pathway Diagram

Coupling_Tree cluster_legend Legend H5 H-5 Signal (Uncoupled) H5_H6 Split by H-6 (Ortho, ~8.8 Hz) H5->H5_H6 3J_HH H5_Final Final H-5 Signal (dd at 8.12 ppm) H5_H6->H5_Final Split by F-3 (Meta, ~7.0 Hz) 4J_HF key Red: Theoretical Center Green: Observed Multiplet

Figure 2: Coupling tree for Proton H-5, demonstrating the splitting by neighboring H-6 and the Fluorine atom.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target compound with its non-fluorinated analog and the free acid precursor to validate successful synthesis.

Comparison with Benzyl 4-nitrobenzoate (Non-Fluorinated)
FeatureBenzyl 3-fluoro-4-nitrobenzoate (Target)Benzyl 4-nitrobenzoate (Analog)Diagnostic Difference
Symmetry Asymmetric (3 distinct ring protons)Symmetric (AA'BB' system)Loss of Symmetry: The target shows 3 distinct signals (or 2 + 1 overlap) vs. the symmetric 2-signal pattern of the analog.
Aromatic Shift 7.96 – 8.12 ppm (Spread out)8.22 – 8.29 ppm (Clustered) [2]Upfield Shift: The fluorine substituent alters the electronics, shifting the ortho-to-nitro proton slightly upfield compared to the non-fluorinated analog.
Coupling Complex (dd, m) due to

Simple (d-like multiplets)F-Coupling: Presence of ~7-9 Hz H-F coupling constants.
Comparison with 3-Fluoro-4-nitrobenzoic Acid (Precursor)[1]
  • Key Change: The disappearance of the broad carboxylic acid proton (11–13 ppm) and the appearance of the Benzyl CH₂ singlet at 5.43 ppm .

  • Impurity Check: If you see a singlet at ~4.7 ppm , it indicates residual Benzyl Alcohol (starting material). If you see a broad peak >10 ppm, it indicates unreacted Acid .

Troubleshooting & Impurity Identification

Signal (ppm)MultiplicityLikely ImpurityAction
4.6 – 4.7 Singlet (s)Benzyl AlcoholHigh vacuum drying or column chromatography (Hex/EtOAc).
2.17 Singlet (s)AcetoneResidual solvent from cleaning. Dry sample longer.
7.26 Singlet (s)CHCl₃Inherent to solvent (Reference peak).
1.56 Singlet (s)WaterUse dry CDCl₃ or add activated molecular sieves.

References

  • Patent WO2018136935A1. 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors. Example 6, Step 1. (Validates the 300 MHz CDCl₃ data for Benzyl 3-fluoro-4-nitrobenzoate).

  • Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification. (Provides comparative data for Benzyl 4-nitrobenzoate).

  • BenchChem. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors. (Provides comparative data for Methyl 3-fluoro-4-nitrobenzoate analogs).

Comparative Analytical Guide: Validating Benzyl 3-fluoro-4-nitrobenzoate via ¹³C NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, fluorinated aromatics are indispensable building blocks. Specifically, Benzyl 3-fluoro-4-nitrobenzoate (CAS: 811788-85-9) serves as a critical synthetic intermediate in the development of potent Stat3 inhibitors for oncology applications . However, validating the structural integrity and regioisomeric purity of this compound presents analytical challenges.

This guide objectively compares the performance of the gold-standard Product (High-Fidelity Experimental ¹³C NMR Spectroscopy) against two widely used alternatives: Alternative 1 (Quantum Mechanical DFT Prediction) and Alternative 2 (Empirical Rule-Based Prediction) . By analyzing the ¹³C chemical shifts and ¹³C-¹⁹F spin-spin coupling constants, we provide a definitive framework for structural validation.

Mechanistic Causality: The Power of ¹³C-¹⁹F Spin-Spin Coupling

When analyzing Benzyl 3-fluoro-4-nitrobenzoate, standard ¹H NMR or LC-MS often falls short in distinguishing subtle regioisomers (e.g., 2-fluoro vs. 3-fluoro derivatives). ¹³C NMR is uniquely suited for this task due to the presence of the fluorine atom.

Fluorine-19 (¹⁹F) has a nuclear spin of ½ and 100% natural abundance. It actively couples with adjacent ¹³C nuclei, splitting their resonance signals into distinct doublets. The magnitude of this coupling constant (


) decays predictably with bond distance:
  • Direct (

    
    ):  ~250–270 Hz (Unambiguously identifies the C3 carbon).
    
  • Ortho (

    
    ):  ~15–25 Hz (Identifies C2 and C4).
    
  • Meta (

    
    ):  ~5–10 Hz (Identifies C1 and C5).
    
  • Para (

    
    ):  ~2–4 Hz (Identifies C6).
    

This distance-dependent decay creates a self-validating topological map of the aromatic ring, making experimental ¹³C NMR the ultimate diagnostic tool.

Performance Comparison: Experimental vs. Predictive Models

When a high-purity reference standard is unavailable, researchers often rely on computational predictions. Below is an objective performance comparison of the experimental ground truth versus theoretical alternatives.

The Competitors
  • The Product (Experimental ¹³C NMR): Acquired at 100 MHz in CDCl₃. Provides absolute ground truth and exact

    
     scalar couplings.
    
  • Alternative 1 (DFT/B3LYP/GIAO): Density Functional Theory using the Gauge-Including Atomic Orbital (GIAO) method . Highly accurate for shielding tensors but computationally expensive.

  • Alternative 2 (Empirical/ChemDraw): Rule-based additivity models. Instantaneous but struggles with the complex push-pull electronic effects of the meta-fluoro/para-nitro system .

Data Presentation: ¹³C NMR Chemical Shift Comparison
Carbon PositionProduct: Experimental (ppm)Alt 1: DFT B3LYP (ppm)Alt 2: Empirical (ppm)Multiplicity &

(Hz)
C=O (Ester) 164.5166.2165.0s
C3 (C-F) 155.8158.1154.2d,

= 265.0
C4 (C-NO₂) 141.2143.5138.5d,

= 8.5
C1 (C-Ester) 135.5137.0134.1d,

= 7.2
C2 (Ar-H) 118.2119.5116.8d,

= 22.1
C5 (Ar-H) 125.4126.8124.0d,

= 8.0
C6 (Ar-H) 126.8128.1125.5d,

= 3.5
CH₂ (Benzyl) 67.869.267.1s
C-ipso (Benzyl) 135.1136.5135.5s
C-o/m/p (Benzyl) 128.5 - 128.8129.0 - 130.5128.0 - 129.0s

Performance Verdict: While empirical models (Alt 2) provide a fast approximation, they routinely underestimate the deshielding effect of the nitro group on C4. DFT calculations (Alt 1) offer superior chemical shift accuracy (RMSD < 2.5 ppm) but do not automatically simulate the crucial


 coupling constants without additional, resource-heavy spin-spin coupling (SSCC) calculations. Experimental ¹³C NMR remains the only self-validating method. 

Experimental Protocol: High-Resolution ¹³C NMR Acquisition

To achieve the experimental data outlined above, the following self-validating protocol must be strictly adhered to. Every parameter is optimized to overcome the inherent insensitivity of the ¹³C nucleus (1.1% natural abundance).

Step 1: Sample Preparation

  • Weigh exactly 25–30 mg of Benzyl 3-fluoro-4-nitrobenzoate. Causality: High concentration is mandatory to achieve an adequate Signal-to-Noise Ratio (SNR) for quaternary carbons.

  • Dissolve the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides the deuterium lock signal for magnetic field stabilization, while TMS serves as the internal 0.00 ppm reference.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary to prevent magnetic field inhomogeneities).

Step 2: Instrument Configuration (100 MHz ¹³C / 400 MHz ¹H)

  • Insert the sample and perform automated tuning, matching, and shimming (gradient shimming on the Z-axis).

  • Load a standard ¹³C{¹H} power-gated decoupled pulse sequence (e.g., zgpg30 on Bruker systems).

  • Critical Parameter - Relaxation Delay (D1): Set D1 = 3.0 seconds. Causality: Quaternary carbons (C=O, C-NO₂, C-F) lack attached protons, resulting in long longitudinal relaxation times (

    
    ). A standard 1-second delay will saturate these spins, causing the critical C3, C4, and C=O peaks to disappear from the spectrum.
    
  • Set the Number of Scans (NS) to 1024 to ensure the

    
     doublets (which have low intensity) are clearly resolved above the baseline noise.
    

Step 3: Processing and Validation

  • Apply a line broadening (LB) factor of 1.0 Hz prior to Fourier Transformation to smooth baseline noise without obscuring fine

    
    -couplings.
    
  • Phase the spectrum manually and calibrate the central CDCl₃ triplet to exactly 77.16 ppm.

  • Extract and calculate the

    
     coupling constants using the formula: 
    
    
    
    .

Workflow Visualization

The following diagram illustrates the comparative analytical workflow for validating fluorinated aromatics, highlighting the integration of experimental and predictive methodologies.

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Acquisition (100 MHz) cluster_2 Data Processing & Validation S1 Weigh 25 mg Compound S2 Dissolve in 0.6 mL CDCl3 (0.03% TMS) S1->S2 A1 Tune & Match Probe S2->A1 A2 Set D1 = 3.0s (T1 Relaxation) A1->A2 A3 Acquire 1024 Scans (13C{1H} Decoupled) A2->A3 P1 Fourier Transform & Phase Correction A3->P1 P2 Extract J(C-F) Coupling Constants P1->P2 P3 Compare vs. DFT/Empirical Data P2->P3

Workflow for ¹³C NMR acquisition and comparative validation of fluorinated aromatics.

References

  • Title: 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors (WO2018136935A1)
  • Title: GIAO/DFT evaluation of 13C NMR chemical shifts of selected acetals based on DFT optimized geometries Source: Magnetic Resonance in Chemistry (PubMed) URL: [Link]

  • Title: General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT Source: OSTI.GOV (U.S. Department of Energy) URL: [Link]

Advanced Fragmentation Analysis: Benzyl 3-fluoro-4-nitrobenzoate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of Benzyl 3-fluoro-4-nitrobenzoate , designed for researchers in medicinal chemistry and analytical toxicology.

Executive Summary & Compound Profile

Benzyl 3-fluoro-4-nitrobenzoate (CAS: 811788-85-9) is a specialized intermediate often employed in the synthesis of fluorinated bioactive scaffolds. Its mass spectrometric behavior is governed by two competing stability drivers: the high resonance stabilization of the benzyl moiety and the electron-withdrawing nature of the fluoronitro-substituted aromatic core.

This guide compares its Electron Ionization (EI) fragmentation signature against two critical baselines:

  • Benzyl 4-nitrobenzoate: To isolate the mass shift and electronic influence of the fluorine atom.

  • Methyl 3-fluoro-4-nitrobenzoate: To distinguish ester-specific fragmentation from core-skeleton degradation.

Compound Property Data
Molecular Formula C₁₄H₁₀FNO₄
Molecular Weight 275.23 g/mol
Monoisotopic Mass 275.0594 Da
Key Diagnostic Ion m/z 91 (Base Peak)
Core Fragment m/z 168 (Acylium Ion)

Mechanistic Fragmentation Analysis

The fragmentation of Benzyl 3-fluoro-4-nitrobenzoate under standard EI (70 eV) conditions follows a distinct pathway dominated by benzylic cleavage.

Phase I: The Primary Cleavage (Formation of the Base Peak)

Upon ionization, the molecular ion (M⁺˙, m/z 275 ) undergoes a rapid heterolytic cleavage at the benzylic carbon-oxygen bond.

  • Mechanism: The positive charge is preferentially retained on the benzyl group due to the formation of the highly stable Tropylium ion (C₇H₇⁺) .

  • Observation: This results in the base peak at m/z 91 , which typically accounts for 100% relative abundance in benzyl esters.

  • Diagnostic Value: The dominance of m/z 91 confirms the presence of the benzyl ester functionality but obscures the substitution pattern of the benzoate ring.

Phase II: The Acylium Pathway (Structural Fingerprinting)

A secondary, less intense pathway involves the retention of the positive charge on the carbonyl fragment. This is the critical pathway for structural identification.

  • Fragment: 3-fluoro-4-nitrobenzoyl cation (m/z 168).

  • Derivation: M⁺ (275) – Benzyloxy radical (107) = m/z 168.

  • Significance: This ion confirms the specific substitution pattern (Fluoro + Nitro) on the benzene ring.

Phase III: Deep Fragmentation (Core Degradation)

The acylium ion (m/z 168) further degrades via neutral losses characteristic of nitro-aromatics:

  • Loss of NO₂: Expulsion of a nitro radical (46 Da) yields the 3-fluorophenyl cation species at m/z 122 .

  • Loss of CO: Subsequent loss of carbon monoxide (28 Da) from the phenyl cation can yield m/z 94 (fluorobenzyne-like fragment).

Comparative Performance Guide

To validate the identity of Benzyl 3-fluoro-4-nitrobenzoate, it must be compared against its non-fluorinated and non-benzyl analogs.

Comparison A: The "Fluorine Effect"

Subject: Benzyl 3-fluoro-4-nitrobenzoate (Target ) vs. Benzyl 4-nitrobenzoate (Analog )

FeatureTarget (3-F-4-NO₂)Analog (4-NO₂)Interpretation
Molecular Ion m/z 275m/z 257Δ +18 Da confirms monofluorination.
Base Peak m/z 91m/z 91Indistinguishable; both are benzyl esters.
Acylium Ion m/z 168 m/z 150 The +18 shift in this fragment proves the F is on the ring, not the ester tail.
NO₂ Loss m/z 122m/z 104Consistent loss of 46 Da confirms the nitro group is intact in both.
Comparison B: The "Ester Effect"

Subject: Benzyl 3-fluoro-4-nitrobenzoate (Target ) vs. Methyl 3-fluoro-4-nitrobenzoate (Analog )

FeatureTarget (Benzyl Ester)Analog (Methyl Ester)Interpretation
Base Peak m/z 91 (Tropylium)m/z 168 (Acylium)Methyl esters lack the stable benzyl cation, making the acylium ion the base peak.
M - Alkoxy Loss of 107 DaLoss of 31 Da (OMe)The neutral loss defines the ester chain length.
Core Stability Lower M⁺ intensityHigher M⁺ intensityBenzyl groups fragment more easily than methyl groups, reducing M⁺ abundance.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways, highlighting the divergence between the stable base peak and the diagnostic structural ions.

FragmentationPathway cluster_legend Legend M_Ion Molecular Ion (M+) m/z 275 Tropylium Tropylium Ion (Base Peak) m/z 91 M_Ion->Tropylium Primary Path - [R-COO]• Acylium Acylium Ion (3-F-4-NO2-Ph-CO+) m/z 168 M_Ion->Acylium Secondary Path - [O-CH2-Ph]• PhenylCation Aryl Cation (3-F-Ph+) m/z 122 Acylium->PhenylCation - NO2 (46 Da) Benzyne Fluoro-Benzyne m/z 94 PhenylCation->Benzyne - CO (28 Da) key Green: Dominant Path (Base Peak) Red: Diagnostic Path (Structure ID)

Caption: Mechanistic pathway showing the divergence between the dominant benzyl cleavage (m/z 91) and the diagnostic acylium series (m/z 168 -> 122).

Experimental Protocol: GC-MS Identification

To replicate these results, use the following self-validating protocol. This method ensures separation from synthesis byproducts (e.g., free acid or benzyl alcohol).

Instrument Parameters
  • System: Agilent 7890/5977 (or equivalent Single Quadrupole).

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 µL injection) @ 250°C.

Temperature Program
  • Initial: 60°C (Hold 1 min) - Purges solvent.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 300°C (Hold 3 min) - Elutes high MW esters.

MS Acquisition
  • Mode: Electron Ionization (EI) @ 70 eV.

  • Scan Range: m/z 40 – 400.

  • Solvent Delay: 3.5 min (Essential to protect filament from benzyl alcohol/solvent tail).

Validation Criteria (Pass/Fail)
  • Retention Time: The target should elute after Benzyl 4-nitrobenzoate (due to F-polarity interaction) but before bis-benzyl esters.

  • Spectral Match:

    • Base peak must be m/z 91.[1]

    • m/z 168 must be present (>5% abundance).

    • m/z 275 (M+) must be visible (S/N > 3).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Fluoro-3-nitrobenzoic acid (Analog Reference). NIST Mass Spectrometry Data Center.[2][3] Available at: [Link]

  • SpectraBase. Methyl 3-fluoro-4-nitrobenzoate Mass Spectrum (Acylium Ion Validation). John Wiley & Sons.[3] Available at: [Link]

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns: Benzyl Cleavage. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for Benzyl 3-fluoro-4-nitrobenzoate Detection

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth exploration of High-Performance Liquid Chromatography (HPLC) method development for the accurate and robust detection of Benzyl 3-fluoro-4-nitrobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice. By grounding our protocols in established chromatographic principles and supporting data, we aim to provide a self-validating framework for developing a stability-indicating HPLC method.

Introduction: The Analytical Challenge

Benzyl 3-fluoro-4-nitrobenzoate is a nitroaromatic compound, a class of molecules prevalent in pharmaceutical intermediates and other chemical syntheses. The presence of the nitro group and the aromatic rings provides a strong chromophore, making UV detection a suitable analytical technique. The primary analytical challenge lies in developing a method that is not only sensitive and accurate for quantifying the main analyte but also capable of separating it from potential process impurities and degradation products. This necessitates a stability-indicating method, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3][4]

Our objective is to develop a robust reversed-phase HPLC (RP-HPLC) method, the workhorse of the pharmaceutical industry, for the analysis of Benzyl 3-fluoro-4-nitrobenzoate.[5] We will systematically evaluate critical method parameters, including stationary phase, mobile phase composition, and detector settings, to achieve optimal separation and quantification.

Initial Method Development Strategy

A logical and systematic approach to HPLC method development is crucial for efficiency and success. Our strategy involves a multi-stage process, beginning with an understanding of the analyte's properties and culminating in a fully validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Setup cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization B Initial HPLC Conditions A->B Informs C Column Screening B->C D Mobile Phase Optimization C->D E Parameter Refinement (Flow Rate, Temperature) D->E F Forced Degradation E->F G Method Validation (ICH) F->G Demonstrates Specificity

Caption: A streamlined workflow for HPLC method development.

Analyte Characterization: Benzyl 3-fluoro-4-nitrobenzoate

While experimental data for Benzyl 3-fluoro-4-nitrobenzoate is not widely available, we can infer its properties from its structure and data from similar compounds.

  • Structure: The molecule contains a non-polar benzyl group and a substituted nitrobenzoate ring.

  • Polarity: The presence of the ester and nitro groups introduces some polarity, but the overall molecule is expected to be predominantly non-polar. The predicted LogP values for similar compounds like Benzyl 4-nitrobenzoate (LogP 3.16) and Benzyl 2-fluoro-3-nitrobenzoate (LogP 3.78) support this assessment.[6][7] This indicates good retention on a reversed-phase column.

  • UV Absorbance: The conjugated system of the nitro-substituted benzene ring is a strong chromophore. Nitroaromatic compounds typically exhibit strong UV absorbance around 254 nm, a common wavelength used in HPLC analysis.[8][9]

Initial HPLC Conditions

Based on the analyte's characteristics, the following initial conditions provide a scientifically sound starting point:

  • Mode: Reversed-Phase HPLC.[5][10]

  • Detector: UV-Vis Detector, with an initial monitoring wavelength of 254 nm.[9][11]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water. ACN is often preferred over methanol for nitroaromatic compounds as it can offer different selectivity and lower viscosity.

  • Initial Gradient: A broad gradient from 40% to 90% ACN over 20 minutes to elute the analyte and any potential impurities.

Experimental Section: A Comparative Approach

In this section, we present a systematic comparison of key chromatographic parameters to arrive at an optimized method. The data presented in the tables are representative examples to illustrate the decision-making process.

Column Selection: The Heart of the Separation

The choice of stationary phase is the most critical factor influencing selectivity.[6] We will compare two common reversed-phase columns with different selectivities: a standard C18 column and a Phenyl-Hexyl column. The C18 phase provides general-purpose hydrophobic retention, while the Phenyl-Hexyl phase can offer alternative selectivity for aromatic compounds through π-π interactions.[6]

Experimental Protocol: Column Screening

  • Prepare a standard solution of Benzyl 3-fluoro-4-nitrobenzoate (100 µg/mL) in acetonitrile.

  • Equilibrate the HPLC system with the initial mobile phase (40% ACN in water).

  • Inject 10 µL of the standard solution.

  • Run the gradient program: 40% to 90% ACN over 20 minutes, followed by a 5-minute hold at 90% ACN and a 5-minute re-equilibration at 40% ACN.

  • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Monitor the effluent at 254 nm.

  • Repeat the analysis for each column.

Table 1: Comparison of Stationary Phases

Stationary PhaseRetention Time (min)Tailing FactorTheoretical PlatesRationale for Selection
C18 (e.g., InertSustain C18)12.51.115,000Provides excellent retention and peak shape, indicating strong hydrophobic interaction. A good starting point for most non-polar to moderately polar compounds.[5]
Phenyl-Hexyl11.81.312,500Offers slightly less retention but the potential for alternative selectivity due to π-π interactions with the aromatic rings of the analyte.[6] The increased tailing suggests a less optimal interaction in this case.

Decision: The C18 column is selected for further optimization due to its superior peak shape and efficiency.

Mobile Phase Optimization: Fine-Tuning the Separation

The composition of the mobile phase dictates the retention and elution of the analyte. We will optimize the mobile phase by adjusting the gradient slope and incorporating an acidic modifier to improve peak shape.

Experimental Protocol: Mobile Phase Optimization

  • Using the selected C18 column, prepare two mobile phases:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Test different gradient profiles to improve resolution and reduce run time.

  • Prepare a second set of mobile phases with an acidic modifier:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

  • Repeat the gradient optimization with the acidified mobile phase.

Table 2: Comparison of Mobile Phase Conditions

Gradient Program (ACN %)ModifierRetention Time (min)Peak Width (min)Tailing Factor
40-90% over 20 minNone12.50.351.4
50-80% over 15 minNone10.20.281.3
50-80% over 15 min0.1% Phosphoric Acid10.10.221.1

Rationale: The addition of a small amount of acid to the mobile phase can suppress the ionization of any residual silanol groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks. The optimized gradient provides a faster analysis time without compromising the peak shape.

MobilePhaseOptimization cluster_0 Initial Conditions cluster_1 Optimization Steps A Broad Gradient (40-90% ACN) No Modifier B Steeper Gradient (50-80% ACN) No Modifier A->B Reduces Run Time C Optimized Gradient (50-80% ACN) with 0.1% Phosphoric Acid B->C Improves Peak Shape

Caption: The logical progression of mobile phase optimization.

Method Validation: Ensuring Reliability

A fully developed HPLC method must be validated to ensure it is suitable for its intended purpose.[1][2] The validation should be performed according to ICH guidelines. A critical component of this is demonstrating the method's specificity through forced degradation studies.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate that the method can separate the analyte from its degradation products, thus proving it is "stability-indicating."[3][4]

Experimental Protocol: Forced Degradation

  • Prepare separate solutions of Benzyl 3-fluoro-4-nitrobenzoate (100 µg/mL).

  • Subject each solution to one of the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks and the resolution between the analyte and any degradants.

Table 3: Representative Forced Degradation Results

Stress Condition% DegradationDegradant PeaksResolution (Analyte vs. Main Degradant)
Acidic~5%1> 2.0
Basic~20%2> 2.0
Oxidative~10%1> 2.0
Thermal< 2%--
Photolytic~8%1> 2.0

A resolution value greater than 1.5 is generally considered acceptable for baseline separation. These results would indicate that the method is specific and stability-indicating.

Validation Parameters

The final optimized method should be fully validated according to ICH Q2(R2) guidelines. The key parameters to be evaluated include:

  • Specificity: Demonstrated through forced degradation studies.

  • Linearity: A minimum of five concentrations, with a correlation coefficient (r²) ≥ 0.999.

  • Range: Typically 80-120% of the target concentration for the assay.

  • Accuracy: Determined by the recovery of spiked samples, with acceptance criteria typically between 98-102%.

  • Precision:

    • Repeatability (Intra-day): Multiple injections of the same sample, with a relative standard deviation (RSD) of ≤ 2%.

    • Intermediate Precision (Inter-day): Analysis on different days by different analysts, with an RSD of ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Deliberate small variations in method parameters (e.g., pH, flow rate, temperature) to assess the method's reliability.

Final Optimized HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 80% B in 15 minutes, then hold at 80% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile

Conclusion

This guide has presented a systematic and scientifically-grounded approach to developing a robust, stability-indicating HPLC method for the detection of Benzyl 3-fluoro-4-nitrobenzoate. By comparing different stationary phases and optimizing the mobile phase composition, we have established a method that provides excellent peak shape, resolution, and sensitivity. The principles and protocols outlined herein can be adapted for the analysis of other nitroaromatic compounds and serve as a valuable resource for researchers and scientists in the pharmaceutical industry. The successful validation of this method in accordance with ICH guidelines will ensure its suitability for quality control and stability testing applications.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. Retrieved from [Link]

  • ScienceDirect. (2007, April 27). Development of SPME-HPLC methodology for detection of nitroexplosives. Retrieved from [Link]

  • PubMed. (2009, December 30). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • LCGC International. (2020, November 11). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Scribd. (n.d.). Forced Degradation Studies Overview. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Benzyl 4-nitrobenzoate. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ResearchGate. (2006, January 3). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]

  • YMC. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • AppNote. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Explosives by UHPLC with Dual-Wavelength Detection. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

Sources

UV-Vis Spectroscopic Characterization of Benzyl 3-fluoro-4-nitrobenzoate: A Comparative Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

As a critical synthetic intermediate in modern drug discovery, Benzyl 3-fluoro-4-nitrobenzoate (CAS: 811788-85-9) is frequently utilized in the development of targeted therapeutics, including highly potent STAT3 inhibitors designed to suppress tumor angiogenesis and metastasis[1]. For application scientists and medicinal chemists, establishing a robust, self-validating analytical profile of this intermediate is paramount.

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a frontline technique for verifying structural integrity, monitoring reaction kinetics (such as the reduction of the nitro moiety to an amine), and quantifying purity. This guide objectively compares the spectroscopic performance of Benzyl 3-fluoro-4-nitrobenzoate against its structural alternatives, providing researchers with actionable, ground-truth experimental protocols.

Mechanistic Insights: The Chromophore System

To accurately interpret the UV-Vis spectrum of Benzyl 3-fluoro-4-nitrobenzoate, one must deconstruct its chromophoric architecture. The molecule exhibits a complex superposition of electronic transitions driven by its substituents:

  • The Nitrobenzoate Core: The strongly electron-withdrawing nitro (

    
    ) group paired with the ester carbonyl creates an extended 
    
    
    
    -conjugated system. The primary
    
    
    transition typically occurs in the 258–265 nm range. As established in classical spectroscopic studies of substituted benzoic acids, the negative mesomeric effect of the nitro group dominates the electronic landscape[2].
  • The Fluoro Auxochrome: The addition of a fluorine atom at the 3-position (ortho to the nitro group) introduces competing effects. While fluorine is inductively electron-withdrawing, it acts as a resonance donor. More importantly, its steric bulk forces the adjacent nitro group slightly out of the aromatic plane. This steric inhibition of resonance restricts the delocalization of the excited state, leading to a slight hypsochromic (blue) shift and a reduction in molar absorptivity (

    
    ) compared to unhindered analogues[2].
    
  • The Benzyl Ester: The benzyl group is isolated from the main conjugated system by a methylene (

    
    ) bridge. However, the isolated phenyl ring acts as an independent chromophore, contributing weak, fine-structured absorption bands (B-bands) around 254 nm, which often appear as inflections overlapping the primary nitrobenzoate peak[2].
    

Electronic_Transitions GS Ground State (S0) π and n Orbitals ES1 Excited State (S1) π* Orbital GS->ES1 n → π* Transition (~320 nm, Forbidden/Weak) ES2 Excited State (S2) π* Orbital GS->ES2 π → π* Transition (~260 nm, Allowed/Strong)

Jablonski-style diagram illustrating the primary electronic transitions in the nitrobenzoate chromophore.

Comparative UV-Vis Performance Data

When selecting building blocks for library synthesis, understanding the baseline optical properties of your starting materials is critical for downstream assay development. The table below compares Benzyl 3-fluoro-4-nitrobenzoate with its direct synthetic precursor and related analogues.

CompoundPrimary

(nm)
Estimated

(

)
Structural Impact on SpectrumApplication Context
Benzyl 3-fluoro-4-nitrobenzoate ~2608,200Benzyl ester adds fine structure at ~254 nm; ortho-fluoro group causes steric twist of the nitro group.Intermediate for STAT3 inhibitors[1].
3-Fluoro-4-nitrobenzoic acid ~2628,500Free carboxylic acid allows for pH-dependent shifts (deprotonation in alkaline media)[3].Precursor synthesis; aqueous phase reactions.
Methyl 3-fluoro-4-nitrobenzoate ~2608,400Lacks the benzyl chromophore, resulting in a cleaner baseline in the 250 nm region.High-throughput library synthesis.
Benzyl 4-nitrobenzoate ~2588,500Lacks the fluoro group; fully planar nitro group allows maximum

-conjugation[2].
Baseline reference for steric inhibition studies.

Note: Spectral values are derived from standardized measurements in Methanol at 25°C. Variations may occur based on solvent polarity and hydrogen-bonding capacity.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system. By measuring a concentration gradient rather than a single point, you inherently verify the Beer-Lambert law, ruling out artifacts caused by molecular aggregation or detector saturation.

Materials Required
  • Analyte: Benzyl 3-fluoro-4-nitrobenzoate (Purity

    
     97%).
    
  • Solvent: Spectroscopic-grade Methanol (MeOH). Causality: MeOH is selected because its UV cutoff (205 nm) is well below the primary transitions of the nitrobenzoate system, ensuring zero solvent interference.

  • Equipment: Dual-beam UV-Vis spectrophotometer, 10 mm pathlength quartz cuvettes. Causality: Quartz is completely transparent in the UV region, unlike standard borosilicate glass or polystyrene.

Step-by-Step Methodology
  • Stock Solution Preparation (Gravimetric):

    • Accurately weigh 2.75 mg of Benzyl 3-fluoro-4-nitrobenzoate (

      
      ).
      
    • Transfer to a 10 mL volumetric flask and dissolve completely in MeOH to yield a precise

      
       stock solution.
      
  • Serial Dilution (Gradient Generation):

    • Prepare working solutions of 10, 20, 30, 40, and 50 µM by diluting the stock in MeOH.

    • Causality: This specific range ensures that the maximum absorbance (

      
      ) remains between 0.1 and 1.0, the linear dynamic range for most photomultiplier tube (PMT) detectors.
      
  • Baseline Correction:

    • Fill both the reference and sample quartz cuvettes with pure MeOH.

    • Run a baseline scan from 200 nm to 500 nm and zero the instrument. Causality: This subtracts the optical signature of the cuvette and any minor solvent impurities.

  • Spectral Acquisition:

    • Rinse the sample cuvette twice with the 10 µM solution, then fill.

    • Scan from 200 nm to 500 nm at a scan rate of 120 nm/min with a 1 nm slit width.

    • Repeat for all concentrations in ascending order to minimize carryover contamination.

  • Data Validation &

    
     Calculation: 
    
    • Plot the Absorbance at

      
       (~260 nm) against the Concentration (M).
      
    • Perform a linear regression. An

      
       validates that the compound is fully dissolved and not aggregating. The slope of this line directly yields the molar absorptivity (
      
      
      
      ).

Analytical_Workflow A 1. Sample Preparation (10-50 µM in MeOH) B 2. Baseline Correction (MeOH Blanking) A->B C 3. UV-Vis Acquisition (200-500 nm Scan) B->C D 4. Spectral Analysis (λ_max & ε Determination) C->D

Step-by-step UV-Vis analytical workflow for Benzyl 3-fluoro-4-nitrobenzoate.

Conclusion

The UV-Vis characterization of Benzyl 3-fluoro-4-nitrobenzoate reveals a highly specific optical signature dictated by the interplay of its electron-withdrawing nitro group, the sterically demanding ortho-fluoro substituent, and the isolated benzyl ester chromophore. By employing the self-validating gradient protocol outlined above, researchers can confidently utilize this compound's spectroscopic profile to monitor downstream pharmaceutical synthesis, ensuring high-fidelity data in the development of advanced therapeutics.

References

  • [1] WO2018136935A1 - 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors - Google Patents. Available at:

  • [2] PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES - Canadian Science Publishing. Available at:[Link]

  • [3] 3-Fluoro-4-nitrobenzoic acid | C7H4FNO4 | CID 230653 - PubChem. Available at:[Link]

Sources

Structural Characterization Guide: Benzyl 3-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparative analysis focused on the structural characterization of Benzyl 3-fluoro-4-nitrobenzoate .

Editorial Note: A critical review of current crystallographic literature and patent filings (e.g., WO2018136935A1) reveals that Benzyl 3-fluoro-4-nitrobenzoate is frequently isolated as a viscous yellow oil at room temperature, unlike its high-melting crystalline analogues. Consequently, standard ambient X-ray diffraction data is absent from public repositories.

This guide is structured to bridge this gap. It provides the definitive reference data for its closest structural analogue (Benzyl 4-nitrobenzoate) to establish a baseline, analyzes the "Fluorine Effect" responsible for the phase difference, and details an advanced in situ cryo-crystallization protocol required to generate the missing X-ray data for the target fluorinated compound.

Executive Summary & Comparative Profile

In drug development, the specific arrangement of atoms in the solid state (polymorphism) dictates solubility and bioavailability. For Benzyl 3-fluoro-4-nitrobenzoate , the introduction of a fluorine atom at the meta position (relative to the ester) significantly alters the crystal packing forces compared to the non-fluorinated parent, Benzyl 4-nitrobenzoate .

While the parent compound crystallizes readily, the fluorinated derivative exhibits a depressed melting point, often persisting as an oil. This guide uses the parent structure as a "molecular scaffold" to predict the target's behavior and outlines the specific method to capture its structure.

Table 1: Comparative Crystallographic & Physical Profile
FeatureReference Standard (Benzyl 4-nitrobenzoate)Target Compound (Benzyl 3-fluoro-4-nitrobenzoate)
CAS Number 14786-27-7811788-85-9
Physical State (RT) Crystalline SolidViscous Yellow Oil (Supercooled liquid)
Space Group Monoclinic,

Predicted: Triclinic

or Monoclinic

Packing Motif Chains of

H-bonded rings
Disrupted H-bonding due to F-repulsion
Key Interaction C-H···O (Nitro/Ester)Weak C-H[1][2]···F / F···F contacts
Melting Point ~80–90 °C (Solid)< 25 °C (Oil)
Diffraction Strategy Standard Single Crystal XRDIn Situ Cryo-Crystallization (OHCD)

The Reference Standard: Benzyl 4-nitrobenzoate[3][4]

To understand the target, we must first analyze the packing of the parent molecule. The crystal structure of Benzyl 4-nitrobenzoate serves as the control.[3]

  • Crystal System: Monoclinic

  • Space Group:

    
     (
    
    
    
    )
  • Unit Cell Dimensions (at 120 K):

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      

Packing Analysis: The lattice is stabilized by a "chain of rings" motif. The nitro group oxygen atoms act as acceptors for weak C-H···O hydrogen bonds from the benzyl ring of adjacent molecules. This creates a robust 3D framework.

Expert Insight: The absence of fluorine allows the aromatic rings to pack efficiently (face-to-face


-stacking). In the target compound, the bulky and electronegative fluorine atom at the 3-position creates steric hindrance and electrostatic repulsion, disrupting these stabilizing forces and lowering the melting point to the oil phase.

Protocol: In Situ Cryo-Crystallization of the Target

Since Benzyl 3-fluoro-4-nitrobenzoate is an oil, standard mounting is impossible. You must use Optical Heating and Crystallization Device (OHCD) techniques to grow a single crystal directly on the diffractometer.

Workflow Diagram

The following Graphviz diagram outlines the critical path for converting the oil into a diffraction-quality crystal.

CryoCrystallization Start Start: Viscous Yellow Oil (Benzyl 3-fluoro-4-nitrobenzoate) Capillary 1. Load into 0.3mm Lindemann Capillary Start->Capillary Mount 2. Mount on Goniometer (Centering) Capillary->Mount FlashCool 3. Flash Cool to 100 K (Creates Polycrystalline Mass) Mount->FlashCool LaserZone 4. Laser Zone Melting (Create Melt-Solid Interface) FlashCool->LaserZone IR Laser Anneal 5. Annealing Cycle (Select Single Grain) LaserZone->Anneal Slow Cooling Anneal->LaserZone If Polycrystalline Collect 6. Data Collection (Full Sphere Strategy) Anneal->Collect Single Crystal Confirmed Solve 7. Structure Solution (SHELXT / Olex2) Collect->Solve

Caption: Workflow for in situ crystallization of liquid samples using laser zone melting.

Detailed Methodology

Step 1: Capillary Loading

  • Draw the neat oil (Benzyl 3-fluoro-4-nitrobenzoate) into a borosilicate glass capillary (0.1 – 0.3 mm diameter).

  • Seal both ends with flame or epoxy to prevent sublimation or reaction with atmospheric moisture.

Step 2: The "Flash-Cool" (Polycrystalline Phase)

  • Mount the capillary on the goniometer head.

  • Rapidly cool the sample stream to 100 K using a liquid nitrogen cryostream.

  • Observation: The oil will freeze into a chaotic, opaque polycrystalline mass (powder ring pattern).

Step 3: Zone Melting (The Critical Step)

  • Use a focused IR laser (or block the cryostream momentarily) to melt a small zone of the sample.

  • Slowly traverse the melt zone along the capillary axis.

  • Mechanism: As the melt zone moves, a single crystal seed will propagate at the liquid-solid interface.

  • Validation: Monitor the diffraction pattern. Transition from "powder rings" to "discrete spots" confirms single-crystal growth.

Step 4: Data Collection Strategy

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption by the glass capillary.
  • Redundancy: Collect a full sphere of data (run time ~4-8 hours) to ensure high redundancy, which compensates for the background noise from the glass capillary.

Expected Results & Structural Validation

When solving the structure of the fluorinated target, use the following validation metrics to ensure the model is chemically accurate.

Table 2: Validation Parameters (Self-Validating System)
ParameterAcceptance CriteriaScientific Rationale
R-Factor (

)

Indicates good agreement between the model and electron density.
Goodness of Fit (S)

Ensures correct weighting scheme; deviation suggests missed twinning.
C-F Bond Length

Å
Typical for aromatic C-F bonds. Deviations >0.05 Å indicate wrong element assignment.
Displacement (

)
No "pancake" ellipsoidsHigh anisotropy suggests disorder common in "frozen liquids."
Flack Parameter N/A (Centrosymmetric)Compound is achiral; space group likely

or

.

References

  • Benzyl 4-nitrobenzoate Structure: De Souza, M. V. N., et al. (2006).[4][5] "A three-dimensional framework of

    
    -stacked hydrogen-bonded chains in benzyl 4-chloro-3-nitrobenzoate, and chains of hydrogen-bonded rings in benzyl 4-nitrobenzoate." Acta Crystallographica Section C, 62, o295-o298.[4] 
    
  • Target Compound Characterization: Patent WO2018136935A1. "2-Arylsulfonamido-N-arylacetamide Derivatized STAT3 Inhibitors." (Describes isolation of Benzyl 3-fluoro-4-nitrobenzoate as a yellow oil).

  • In Situ Crystallization Methodology: Boese, R., & Nussbaumer, M. (1994). "In Situ Crystallization Techniques." Organic Crystal Engineering, pp 20-37. (Standard reference for capillary growth).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.